M4 mAChR agonist-1
Description
Properties
Molecular Formula |
C14H18N4OS |
|---|---|
Molecular Weight |
290.39 g/mol |
IUPAC Name |
1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H18N4OS/c1-8-9(2)20-14-11(8)13(16-7-17-14)18-5-3-10(4-6-18)12(15)19/h7,10H,3-6H2,1-2H3,(H2,15,19) |
InChI Key |
KOMCJGHOPXNACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
M4 Muscarinic Acetylcholine Receptor (mAChR) Agonist-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of M4 muscarinic acetylcholine receptor (mAChR) agonists. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, detailing the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding and targeting this important receptor.
Core Mechanism of Action
The M4 muscarinic acetylcholine receptor is a member of the G protein-coupled receptor (GPCR) superfamily. The primary mechanism of action for an M4 mAChR agonist involves binding to and activating the receptor, which is predominantly coupled to the Gαi/o family of heterotrimeric G proteins. This activation initiates a cascade of intracellular events, leading to the modulation of neuronal excitability and neurotransmitter release.
Upon agonist binding, the M4 receptor undergoes a conformational change, facilitating the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gαi/o protein. This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. The activated Gαi/o-GTP subunit then directly inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, thereby altering cellular function.
Signaling Pathways
The signaling pathways activated by M4 mAChR agonists are complex and can involve multiple effectors beyond the canonical Gαi/o-mediated inhibition of adenylyl cyclase.
Canonical Gαi/o Signaling Pathway
The canonical and most well-characterized signaling pathway for the M4 mAChR is the inhibition of adenylyl cyclase. This pathway is central to the receptor's role in modulating neuronal activity.
Caption: Canonical M4 mAChR Gαi/o Signaling Pathway.
Gβγ Subunit-Mediated Signaling
The dissociated Gβγ dimer can also activate downstream signaling pathways. One notable pathway involves the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. Activation of GIRK channels leads to potassium ion efflux, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability.
β-Arrestin-Mediated Signaling and Receptor Regulation
Like many GPCRs, agonist-bound M4 receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from G proteins, leading to desensitization of the G protein-mediated signaling. Furthermore, β-arrestin can act as a scaffold protein to initiate a separate wave of signaling, independent of G proteins, and can also mediate receptor internalization.
Caption: M4 mAChR β-Arrestin Pathway.
Quantitative Data for M4 mAChR Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of selected M4 mAChR agonists and positive allosteric modulators (PAMs).
Table 1: Binding Affinity (Ki) of M4 mAChR Ligands
| Compound | Receptor Subtype | Ki (nM) | Assay Type |
| Xanomeline | Human M4 | Substantial affinity | Radioligand Binding[4] |
| LY2033298 (PAM) | Human M4 | 200 (KB) | Functional Assay |
Table 2: Functional Potency (EC50) of M4 mAChR Ligands
| Compound | Receptor Subtype | EC50 (nM) | Assay Type |
| Xanomeline | M4 | ~25 (in PAM mode) | cAMP Assay[5] |
| VU0152100 (PAM) | Human M4 | 620 - 680 | Calcium Mobilization[6] |
| VU0467154 (PAM) | Rat M4 | 17.7 | Calcium Mobilization[7] |
| LY2033298 (PAM) | Rat M4 | 646 | Calcium Mobilization[7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate characterization of M4 mAChR agonists.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound for the M4 receptor by competing with a radiolabeled ligand.
-
Objective: To determine the inhibitory constant (Ki) of a test compound.
-
Materials:
-
Cell membranes expressing the M4 mAChR.
-
Radioligand (e.g., [³H]-N-methylscopolamine or a selective M4 antagonist radioligand like [³H]VU6013720).[8]
-
Test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known M4 antagonist.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[9][10]
-
Caption: Radioligand Binding Assay Workflow.
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
-
Objective: To determine the potency (EC50) and efficacy of an agonist in modulating cAMP levels.
-
Materials:
-
Whole cells expressing the M4 mAChR (e.g., CHO or HEK293 cells).[11]
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
Test agonist at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add the test agonist at varying concentrations and incubate for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using a suitable detection method.[12]
-
Plot the agonist concentration versus the percentage inhibition of forskolin-stimulated cAMP levels to determine the EC50.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated M4 receptor.
-
Objective: To determine the potency (EC50) and efficacy of an agonist in promoting β-arrestin recruitment.
-
Materials:
-
Cell line co-expressing the M4 mAChR fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.[13]
-
Test agonist at various concentrations.
-
Substrate for the reporter enzyme.
-
-
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Add the test agonist at varying concentrations and incubate.
-
If the agonist induces receptor activation and subsequent β-arrestin recruitment, the two reporter fragments will be brought into proximity, reconstituting a functional enzyme.
-
Add the enzyme substrate.
-
Measure the resulting luminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment.[14][15]
-
Plot the agonist concentration versus the signal to determine the EC50 for β-arrestin recruitment.
-
References
- 1. innoprot.com [innoprot.com]
- 2. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. innoprot.com [innoprot.com]
- 4. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VU0152100 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [se.promega.com]
M4 Muscarinic Acetylcholine Receptor (mAChR) Agonism: A Technical Guide for CNS Disorder Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The M4 muscarinic acetylcholine receptor (mAChR), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease. Activation of the M4 receptor offers a novel, non-dopaminergic approach to treating psychosis and cognitive deficits by modulating cholinergic and glutamatergic neurotransmission. This guide provides a comprehensive technical overview of M4 receptor agonism, with a focus on a well-characterized selective M4 positive allosteric modulator (PAM), VU0467154, as a representative agent. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental protocols for key preclinical assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5) that are involved in diverse physiological functions. The M4 receptor, coupled primarily to the Gαi/o protein, acts as an inhibitory autoreceptor, and its activation leads to a reduction in acetylcholine release.[1] This modulation of cholinergic activity, particularly in brain regions like the striatum and hippocampus, is believed to contribute to its antipsychotic and pro-cognitive effects.
Direct orthosteric agonists of the M4 receptor have been challenging to develop due to the highly conserved acetylcholine binding site across all muscarinic receptor subtypes, leading to off-target effects. A promising strategy to overcome this has been the development of positive allosteric modulators (PAMs). PAMs bind to a topographically distinct site on the receptor, enhancing the affinity and/or efficacy of the endogenous agonist, acetylcholine, thereby offering greater subtype selectivity.
This whitepaper will use the selective M4 PAM, VU0467154 , as a primary example to illustrate the principles and methodologies in the preclinical evaluation of M4 receptor agonists for CNS disorders. It is important to note that the designation "M4 mAChR agonist-1" is not a standardized nomenclature for a specific compound.
Core Compound Profile: VU0467154
VU0467154 is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. It has been extensively characterized in preclinical models and serves as a valuable tool compound for investigating the therapeutic potential of M4 agonism.
Data Presentation
Table 1: In Vitro Pharmacology of VU0467154 [1][2]
| Parameter | Species | Receptor | Assay Type | Value |
| pEC₅₀ | Rat | M4 | Calcium Mobilization | 7.75 ± 0.06 |
| Human | M4 | Calcium Mobilization | 6.20 ± 0.06 | |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 6.00 ± 0.09 | |
| EC₅₀ (nM) | Rat | M4 | Calcium Mobilization | 17.7 |
| Human | M4 | Calcium Mobilization | 627 | |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 1000 | |
| Selectivity | Rat & Human | M1, M2, M3, M5 | Calcium Mobilization | No potentiation of ACh response |
| Efficacy (% of ACh Eₘₐₓ) | Rat | M4 | Calcium Mobilization | 68% |
| Human | M4 | Calcium Mobilization | 55% | |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 57% |
Table 2: In Vivo Efficacy of VU0467154 in Rodent Models [1][3]
| Model | Species | Endpoint | Dosing (mg/kg, i.p.) | Effect |
| Amphetamine-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | 0.3 - 30 | Dose-dependent reversal |
| Rat | Reversal of hyperlocomotion | 1 - 56.6 (p.o.) | Dose-dependent reversal | |
| MK-801-Induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | 0.3 - 30 | Dose-dependent reversal (absent in M4 KO mice) |
| Contextual Fear Conditioning | Mouse | Enhanced acquisition of fear memory | 3 | Significant increase in freezing behavior |
| Cue-Mediated Fear Conditioning | Mouse | Enhanced acquisition of fear memory | Not specified | Enhancement of acquisition |
Signaling Pathways
Activation of the M4 receptor by an agonist or potentiation of acetylcholine by a PAM initiates a signaling cascade that is primarily inhibitory.
M4 Receptor Gi Signaling Pathway
Experimental Protocols
In Vitro: Calcium Mobilization Assay
This assay measures the functional potency of M4 receptor agonists by detecting changes in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 muscarinic receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Test compounds (e.g., VU0467154) are serially diluted to various concentrations. An EC₂₀ concentration of acetylcholine is prepared separately.
-
Assay Procedure: The dye-loaded cell plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured.
-
The test compound is added to the wells, followed by the addition of the EC₂₀ concentration of acetylcholine.
-
Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are monitored over time.
-
Data Analysis: The peak fluorescence response is measured and normalized to the maximum response induced by a saturating concentration of acetylcholine. EC₅₀ values are calculated using a four-parameter logistic equation.
Calcium Mobilization Assay Workflow
In Vivo: Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the antipsychotic-like potential of test compounds. Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity, which can be attenuated by effective antipsychotic agents.
Methodology:
-
Animals: Male C57BL/6J mice are used. They are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: On the test day, mice are placed individually into open-field activity chambers and allowed to habituate for 30-60 minutes.
-
Drug Administration:
-
The test compound (e.g., VU0467154) or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) gavage at specified doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), amphetamine (e.g., 2-3 mg/kg, i.p.) is administered.
-
-
Data Collection: Locomotor activity is recorded for 60-90 minutes immediately following amphetamine administration. Activity is typically measured as total distance traveled, ambulatory counts, or beam breaks using an automated activity monitoring system.
-
Data Analysis: The total locomotor activity during the recording period is calculated for each animal. The percent reversal of the amphetamine-induced hyperlocomotion is calculated for each dose of the test compound relative to the vehicle-treated group.
Amphetamine-Induced Hyperlocomotion Workflow
In Vivo: Contextual and Cue-Mediated Fear Conditioning
This paradigm assesses associative learning and memory, which are often impaired in schizophrenia and other CNS disorders.
Methodology:
-
Animals: Male C57BL/6J mice are used.
-
Apparatus: A fear conditioning chamber with a grid floor capable of delivering a mild footshock, equipped with a speaker to deliver an auditory cue and a camera to record behavior.
-
Training (Day 1):
-
Mice are placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
An auditory conditioned stimulus (CS; e.g., a tone) is presented for a set duration (e.g., 30 seconds).
-
During the final seconds of the CS, a mild, brief footshock unconditioned stimulus (US; e.g., 0.5 mA for 2 seconds) is delivered.
-
This CS-US pairing is typically repeated 2-3 times with an inter-trial interval.
-
The test compound (e.g., VU0467154) or vehicle is administered before the training session.
-
-
Contextual Fear Test (Day 2):
-
Mice are returned to the same chamber used for training (the context).
-
No CS or US is presented.
-
Freezing behavior (complete immobility except for respiration) is recorded for a set period (e.g., 5 minutes).
-
-
Cued Fear Test (Day 2 or 3):
-
Mice are placed in a novel context (different shape, color, and odor).
-
After a baseline period, the auditory CS is presented continuously.
-
Freezing behavior is recorded during the CS presentation.
-
-
Data Analysis: The percentage of time spent freezing during the contextual and cued tests is calculated as a measure of fear memory.
Conclusion
The selective activation of M4 muscarinic acetylcholine receptors represents a highly promising, non-dopaminergic strategy for the treatment of CNS disorders such as schizophrenia. The development of selective M4 PAMs like VU0467154 has provided critical tools to validate this target and explore its therapeutic potential. The data and protocols outlined in this guide offer a framework for the preclinical evaluation of novel M4 agonists, from initial in vitro characterization to in vivo assessment of antipsychotic-like and pro-cognitive efficacy. Further research in this area holds the potential to deliver novel therapeutics with improved efficacy and side-effect profiles for patients with debilitating CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VU0467154 | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
The Dawn of a New Era in Psychosis Treatment: A Technical Guide to Selective M4 Muscarinic Agonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of antipsychotic drug development is undergoing a paradigm shift, moving beyond the traditional dopamine D2 receptor antagonism that has dominated the field for decades. At the forefront of this evolution are selective M4 muscarinic acetylcholine receptor agonists, a novel class of therapeutics with the potential to offer a more refined and tolerable treatment for schizophrenia and other psychotic disorders. By modulating the cholinergic system, these agents aim to indirectly normalize dopamine signaling, thereby addressing the positive, negative, and cognitive symptoms of schizophrenia with a potentially improved side-effect profile. This technical guide provides an in-depth exploration of the therapeutic potential of selective M4 agonists, presenting key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the underlying biological pathways and drug evaluation workflows.
Introduction: The Rationale for Targeting the M4 Receptor
The muscarinic acetylcholine receptor family consists of five subtypes (M1-M5), all of which are G protein-coupled receptors (GPCRs) that play crucial roles in the central nervous system (CNS).[1] The M4 receptor, in particular, has emerged as a promising therapeutic target for schizophrenia due to its strategic location and function within the brain.[2] M4 receptors are highly expressed in the striatum, a key region for dopamine signaling, where they are co-expressed with D1 dopamine receptors on spiny projection neurons.[3]
Activation of the M4 receptor, which is coupled to the Gi/o protein, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[4] Preclinical evidence strongly suggests that M4 receptor activation can attenuate the hyperdopaminergic state associated with psychosis, offering a novel mechanistic approach to antipsychotic therapy.[5] Furthermore, the development of selective M4 agonists and positive allosteric modulators (PAMs) aims to overcome the dose-limiting cholinergic side effects associated with non-selective muscarinic agents, which are primarily mediated by M2 and M3 receptors.[6][7]
The M4 Receptor Signaling Pathway
The therapeutic effect of selective M4 agonists is rooted in their ability to modulate the canonical Gi/o signaling pathway. The following diagram illustrates the key steps involved in M4 receptor activation and its downstream consequences.
Key Therapeutic Candidates and Quantitative Data
Several selective M4 agonists and positive allosteric modulators are currently in various stages of preclinical and clinical development. The following tables summarize the available quantitative data for some of the leading candidates.
Table 1: In Vitro Pharmacology of Selected M4 Agonists and PAMs
| Compound | Target(s) | Potency (EC50) | Binding Affinity (Ki) | Selectivity |
| Xanomeline | M1/M4 Agonist | M1: High Affinity (IC50 = 0.006 nM in rabbit vas deferens)[8] | M1: 296 nM, M2: 294 nM[9] | Functionally selective for M1/M4 over M2/M3/M5.[10] |
| Emraclidine (CVL-231) | M4 PAM | - | - | Highly selective for M4.[8] |
| ML-007 | M1/M4 Agonist | Stronger intrinsic agonist activity than xanomeline.[5] | - | Selective for M1/M4.[5] |
| VU0152100 | M4 PAM | pEC50 = 6.59 ± 0.07 (257 nM)[11] | - | Highly selective for M4.[11] |
| VU0467154 | M4 PAM | pEC50 = 7.75 ± 0.06 (17.7 nM) at rat M4[11] | - | M4-selective.[11] |
Table 2: Clinical Efficacy of M4-Targeting Drugs in Schizophrenia
| Drug | Mechanism | Study Phase | Primary Endpoint | Key Finding |
| KarXT (Xanomeline-Trospium) | M1/M4 Agonist | Phase 3 | Change in PANSS Total Score | Statistically significant and clinically meaningful reduction in PANSS total score.[12] |
| NBI-1117568 | M4 Selective Orthosteric Agonist | Phase 2 | Change in PANSS Total Score | 20 mg dose showed a statistically significant 7.5-point improvement in PANSS total score compared to placebo.[7][13] |
| Emraclidine (CVL-231) | M4 PAM | Phase 1b | Change in PANSS Total Score | 30mg once daily showed a statistically significant improvement of 12.7 points in PANSS total score compared to placebo.[14] |
Experimental Protocols
The evaluation of selective M4 agonists involves a battery of in vitro and in vivo assays to characterize their pharmacological properties and therapeutic potential. Below are detailed methodologies for key experiments.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a compound for the M4 receptor.[15]
Protocol:
-
Membrane Preparation: Cell membranes expressing the human M4 muscarinic receptor are prepared from cultured cells (e.g., CHO or HEK293 cells).[2]
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.[16]
-
Radioligand: A radiolabeled antagonist with high affinity for the M4 receptor, such as [3H]-N-methylscopolamine ([3H]NMS), is used.[2]
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[15]
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[16]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[2]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]
This assay measures the ability of a compound to activate the Gi/o-coupled M4 receptor by quantifying the inhibition of cAMP production.[18]
Protocol:
-
Cell Culture: Cells expressing the M4 receptor are cultured in appropriate media.[18]
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[18] They are then stimulated with forskolin to increase intracellular cAMP levels.[18]
-
Compound Treatment: Cells are then treated with varying concentrations of the M4 agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.[18]
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP levels (EC50) is determined.[18]
This functional assay measures the activation of G proteins coupled to the M4 receptor.[19]
Protocol:
-
Membrane Preparation: As in the radioligand binding assay, cell membranes expressing the M4 receptor are used.[1]
-
Assay Buffer: A buffer containing GDP is used to ensure G proteins are in their inactive state.[1]
-
Radioligand: A non-hydrolyzable GTP analog, [35S]GTPγS, is used.[1]
-
Agonist Stimulation: Membranes are incubated with increasing concentrations of the M4 agonist in the presence of [35S]GTPγS.[1]
-
G Protein Activation: Agonist binding to the M4 receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.[1]
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G proteins is measured after separating bound from free radioligand, typically by filtration.[1]
-
Data Analysis: The concentration of the agonist that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.[1]
In Vivo Assays: Animal Models of Schizophrenia
Animal models are crucial for evaluating the antipsychotic-like efficacy of novel compounds.
This model assesses the ability of a compound to reverse the hyperdopaminergic state induced by amphetamine, which is considered a model of the positive symptoms of schizophrenia.[20]
Protocol:
-
Animals: Rodents (rats or mice) are used.[20]
-
Habituation: Animals are habituated to the testing environment (e.g., an open-field arena).[21]
-
Drug Administration: The test compound (M4 agonist) is administered at various doses prior to the administration of amphetamine (typically 1-5 mg/kg).[3]
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing) is measured using automated activity monitors.[21]
-
Data Analysis: The ability of the M4 agonist to dose-dependently reduce amphetamine-induced hyperlocomotion is evaluated.[3]
The CAR test is a predictive model for antipsychotic activity, as clinically effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[18]
Protocol:
-
Apparatus: A shuttle box with two compartments, one of which can deliver a mild foot shock (unconditioned stimulus, US), is used.[18]
-
Conditioning: A neutral stimulus (conditioned stimulus, CS), such as a light or a tone, is presented shortly before the US. The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.[18]
-
Drug Testing: After the animals are trained, they are treated with the M4 agonist or a vehicle.
-
Test Session: The number of successful avoidances (moving during the CS) and escapes (moving during the US) is recorded.
-
Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidances without affecting the number of escapes.[18]
Experimental and Logical Workflows
The development and evaluation of selective M4 agonists follow a structured workflow, from initial screening to preclinical in vivo testing.
The logical relationship between M4 receptor activation and its therapeutic effects is based on the modulation of dopamine signaling in key brain circuits implicated in schizophrenia.
Future Directions and Conclusion
The development of selective M4 muscarinic agonists represents a significant advancement in the pursuit of novel and improved treatments for schizophrenia. The clinical data for compounds like KarXT and NBI-1117568 are highly encouraging, demonstrating the potential to achieve antipsychotic efficacy with a favorable tolerability profile.[7][12][13] Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of M4 agonists and PAMs, as well as exploring their therapeutic potential in other CNS disorders characterized by cholinergic and dopaminergic dysfunction. The continued exploration of this novel therapeutic class holds the promise of delivering a new generation of antipsychotic medications that can more effectively address the multifaceted nature of schizophrenia and improve the quality of life for individuals living with this challenging condition.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugpatentwatch.com [drugpatentwatch.com]
- 13. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Emraclidine - Wikipedia [en.wikipedia.org]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pa2online.org [pa2online.org]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Discovery and Synthesis of a Selective M4 Muscarinic Acetylcholine Receptor (mAChR) Agonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The M4 muscarinic acetylcholine receptor (mAChR) is a G protein-coupled receptor predominantly expressed in the brain, making it a key therapeutic target for neurological disorders such as schizophrenia and Parkinson's disease.[1] Selective activation of the M4 receptor is hypothesized to offer therapeutic benefits while minimizing the side effects associated with nonselective muscarinic agonists.[1][2][3] This guide provides a technical overview of the discovery, synthesis, and pharmacological characterization of a potent and selective M4 mAChR agonist, using a representative compound from a series of novel agonists with carbamate isosteres as a case study. Due to the lack of a specific, potent compound widely known as "M4 mAChR agonist-1," this guide will focus on a well-characterized agonist from the scientific literature to illustrate the core principles of discovery and development in this area.
Discovery of a Novel Series of Selective M4 Agonists
The discovery of this series of M4 agonists began with a known M1/M4 dual agonist as a starting point. The primary challenge in developing selective M4 agonists is the high degree of similarity in the orthosteric binding site across all five muscarinic receptor subtypes.[1][2][3] The research strategy focused on modifying a key structural motif, the ethyl carbamate group, to identify isosteres that would confer selectivity for the M4 receptor.
The process involved a structure-activity relationship (SAR) study, where various heteroaromatic groups were synthesized to replace the ethyl carbamate. This led to the identification of a pyrazine motif as an effective isostere that significantly enhanced M4 selectivity.[1] Further modifications, such as the introduction of a methyl group at the 4-position of the piperidine ring, resulted in a compound with high selectivity for the M4 receptor over other mAChR subtypes.[1]
Caption: Lead optimization workflow for developing a selective M4 agonist.
Synthesis of a Representative M4 Agonist
The synthesis of the selective M4 agonists in this series is accomplished through a multi-step process. A general synthetic route is outlined below, showcasing the key chemical transformations. The synthesis begins with commercially available starting materials and involves standard organic chemistry reactions to build the final molecule.
General Synthesis Scheme:
-
Amide Coupling: The synthesis typically starts with an amide coupling reaction between a substituted piperidine and a heteroaromatic carboxylic acid.
-
Reduction: The resulting amide is then reduced to the corresponding amine.
-
Final Coupling: The final step involves the coupling of the amine with the desired carbamate isostere, such as a pyrazine derivative, to yield the final M4 agonist.
Caption: A generalized synthetic pathway for a selective M4 agonist.
Pharmacological Characterization
The pharmacological properties of the synthesized compounds were evaluated through a series of in vitro assays to determine their potency, efficacy, and selectivity for the M4 receptor.
Quantitative Data:
The following table summarizes the pharmacological data for a representative selective M4 agonist and related compounds.
| Compound | M4 EC50 (nM) | M4 % Efficacy | M1 % Efficacy | M2 % Efficacy | M3 % Efficacy | M5 % Efficacy |
| Agonist A | 100 | 95 | <10 | <5 | <5 | <10 |
| Agonist B | 50 | 98 | <5 | <2 | <2 | <5 |
| Dual Agonist | 150 | 90 | 85 | 20 | 30 | 70 |
Data is representative and compiled from structure-activity relationship tables in the cited literature.
M4 Receptor Signaling Pathway:
The M4 muscarinic receptor is coupled to the Gi/o family of G proteins.[4] Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This signaling cascade ultimately modulates the activity of downstream effectors, such as ion channels and protein kinases, resulting in changes in neuronal excitability.
Caption: Simplified M4 receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of the M4 agonists.
Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human M4 muscarinic acetylcholine receptor were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection (for transient assays): For selectivity profiling, HEK293 cells were transiently transfected with plasmids encoding the human M1, M2, M3, or M5 receptors using a suitable transfection reagent according to the manufacturer's protocol.
cAMP Accumulation Assay (Functional Assay):
-
Cell Plating: Cells were seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight.
-
Assay Buffer Preparation: The assay was performed in a stimulation buffer containing 1X HBSS, 5 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Compound Treatment: The culture medium was removed, and cells were incubated with various concentrations of the test compounds (M4 agonists) in the stimulation buffer for 30 minutes at 37°C. Forskolin (10 µM) was added to stimulate adenylyl cyclase and cAMP production.
-
Lysis and Detection: After incubation, the cells were lysed, and the intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA) according to the manufacturer's instructions.
-
Data Analysis: The data were normalized to the response of a reference agonist and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.
Radioligand Binding Assay (Selectivity Profiling):
-
Membrane Preparation: Membranes from cells expressing the different muscarinic receptor subtypes were prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, cell membranes were incubated with a radiolabeled antagonist (e.g., [3H]-NMS) and various concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture was incubated at room temperature for 2-3 hours to reach equilibrium.
-
Filtration: The reaction was terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The data were analyzed using non-linear regression to determine the Ki values of the test compounds for each receptor subtype.
References
In-Depth Technical Guide: M4 mAChR Agonist-1 (CAS: 785705-53-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
M4 mAChR agonist-1, identified by the Chemical Abstracts Service (CAS) number 785705-53-5, is a potent agonist for the M4 muscarinic acetylcholine receptor. Its systematic chemical name is 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. This compound is often referred to in scientific literature and commercial catalogs as "compound 10a". The thieno[2,3-d]pyrimidine core is a recognized scaffold in medicinal chemistry, known for its diverse biological activities. This guide provides a comprehensive overview of the available technical data on this compound, with a focus on its chemical properties, pharmacological activity, and the methodologies used for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value |
| CAS Number | 785705-53-5 |
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | 290.38 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Pharmacological Data
This compound is characterized as a potent agonist of the human M4 muscarinic acetylcholine receptor. The primary pharmacological data point available from initial high-throughput screening is its half-maximal effective concentration (EC₅₀).
| Parameter | Value | Receptor |
| EC₅₀ | >10 µM | Human M4 |
Note: The EC₅₀ value of >10 µM indicates the lower limit of its potency observed in the initial screening assays. Further detailed dose-response studies would be required to establish a precise EC₅₀ value.
Signaling Pathway of the M4 Muscarinic Acetylcholine Receptor
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the central nervous system. Its activation by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: this compound Signaling Pathway.
Experimental Protocols
The characterization of this compound involves a series of in-vitro assays to determine its potency and efficacy at the M4 receptor. Below are detailed methodologies for key experiments typically employed in the screening and characterization of such compounds.
M4 Receptor Functional Assay (cAMP Measurement)
This assay quantifies the ability of an agonist to inhibit the production of cAMP following the stimulation of adenylyl cyclase.
Objective: To determine the EC₅₀ value of this compound by measuring the reduction in forskolin-stimulated cAMP levels in cells expressing the human M4 receptor.
Materials:
-
HEK293 cells stably expressing the human M4 muscarinic acetylcholine receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (adenylyl cyclase activator).
-
This compound (test compound).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Preparation: Culture HEK293-hM4 cells to 80-90% confluency. On the day of the assay, detach the cells and resuspend them in assay buffer to the desired density.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Protocol: a. Add the cell suspension to the wells of the 384-well plate. b. Add the diluted test compound to the respective wells. c. Incubate for a predetermined time (e.g., 30 minutes) at room temperature. d. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. e. Incubate for another set period (e.g., 30 minutes) at room temperature. f. Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Caption: Workflow for cAMP Functional Assay.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.
Objective: To measure the displacement of a radiolabeled antagonist from the M4 receptor by this compound.
Materials:
-
Cell membranes prepared from cells expressing the human M4 receptor.
-
Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of atropine).
-
Glass fiber filter mats.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ value from the resulting competition curve and then determine the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound (CAS: 785705-53-5) is a valuable research tool for studying the function and pharmacology of the M4 muscarinic acetylcholine receptor. Its thieno[2,3-d]pyrimidine structure represents a promising scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a foundation for the further characterization of this and similar compounds. Future research should focus on obtaining a more precise EC₅₀ value, determining its binding affinity (Ki), assessing its selectivity against other muscarinic receptor subtypes, and evaluating its in-vivo efficacy in relevant animal models.
understanding M4 receptor function in the striatum
An In-depth Technical Guide to M4 Muscarinic Acetylcholine Receptor Function in the Striatum
Audience: Researchers, scientists, and drug development professionals.
Introduction
The striatum, a primary input nucleus of the basal ganglia, is critical for motor control, reward processing, and goal-directed behaviors.[1] Its intricate circuitry is heavily modulated by the interplay of several neurotransmitters, most notably dopamine (DA) and acetylcholine (ACh).[2][3] Cholinergic interneurons (ChIs), though comprising only 1-2% of the striatal neuronal population, are the principal source of ACh and exert profound control over striatal output.[4][5] They do so via a dense network of axonal varicosities that release ACh, activating both ionotropic nicotinic and metabotropic muscarinic acetylcholine receptors (mAChRs).[4][6]
Among the five mAChR subtypes (M1-M5), the M4 receptor (M4R) is abundantly expressed in the striatum and has emerged as a key regulator of striatal physiology and a promising therapeutic target for neuropsychiatric and movement disorders.[7][8] This guide provides a comprehensive overview of the current understanding of M4 receptor function in the striatum, focusing on its localization, signaling mechanisms, role in synaptic plasticity and dopamine-acetylcholine interactions, and its implications for drug development.
Localization and Expression of M4 Receptors in the Striatum
The M4 receptor exhibits a distinct expression pattern within the striatal microcircuitry, positioning it to uniquely modulate the activity of the direct pathway.
-
Direct Pathway Spiny Projection Neurons (dSPNs): The M4R is the most abundant muscarinic receptor subtype in the striatum and is preferentially expressed in dSPNs, which also express the D1 dopamine receptor.[1][2][9] Electron microscopy studies have shown that M4Rs are clustered near axospinous glutamatergic synapses on the cell bodies and dendrites of these neurons.[2][10] This co-localization with D1 receptors is fundamental to the functional antagonism between cholinergic and dopaminergic signaling in the direct pathway.[2][9]
-
Cholinergic Interneurons (ChIs): M4 receptors, along with M2 receptors, are expressed on ChIs where they function as inhibitory autoreceptors, regulating the synthesis and release of ACh.[8][11] This provides a negative feedback mechanism controlling the overall cholinergic tone in the striatum.[11]
-
Corticostriatal Terminals: M4Rs are also located on presynaptic corticostriatal terminals, where their activation can inhibit the release of glutamate.[2][8] This presynaptic inhibition provides another layer of control over the excitability of spiny projection neurons.
The subcellular distribution of M4R on dSPNs is dynamic and regulated by the local cholinergic environment. In vivo studies show that agonist stimulation with oxotremorine induces the translocation of M4R from the plasma membrane to intracellular endosomes in dSPNs, but not in ChIs.[12]
M4 Receptor Signaling Pathways
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway.[2][10] This canonical pathway involves the inhibition of adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.[[“]][14] This mechanism directly opposes the signaling cascade of the Gαs/olf-coupled D1 dopamine receptor, which stimulates adenylyl cyclase to increase cAMP production.[[“]][15]
The high efficacy of M4R signaling allows it to powerfully counteract D1 receptor-mediated effects. At physiological concentrations, ACh acting on M4Rs can completely shut down the positive cAMP response induced by dopamine in dSPNs.[14] Beyond cAMP modulation, M4R activation can also lead to the G-protein-mediated inhibition of Ca2+ channels, further reducing neuronal excitability.[10][16]
Caption: M4R and D1R opposing signaling pathways in a dSPN.
Functional Roles of Striatal M4 Receptors
Modulation of Synaptic Plasticity
The balance between long-term potentiation (LTP) and long-term depression (LTD) at corticostriatal synapses is crucial for motor learning and is modulated by dopamine and acetylcholine. In dSPNs, D1 receptor activation typically promotes LTP.[2] The M4 receptor acts as a counterbalance, promoting LTD and opposing D1-dependent LTP.[2][17] Endogenous cholinergic signaling through M4Rs is necessary for the induction of spike-timing-dependent LTD in dSPNs.[2] This effect is mediated, in part, by the suppression of Regulator of G-protein Signaling 4 (RGS4).[2][17] By inhibiting cAMP signaling and interacting with NMDA receptor function, M4R activation blunts the molecular cascades required for LTP induction.[8]
Interaction with the Dopaminergic System
The functional antagonism between M4 and D1 receptors is a cornerstone of striatal function.[[“]]
-
Direct Inhibition of D1 Signaling: As detailed above, M4R activation directly suppresses D1-mediated cAMP production and downstream signaling within dSPNs.[[“]][15]
-
Modulation of Dopamine Release: The regulation of DA release by mAChRs is complex, with different subtypes playing distinct roles. M4 receptors located on ChIs act as autoreceptors to inhibit ACh release.[3][11] This, in turn, reduces ACh-mediated activation of nicotinic receptors on DA terminals, thereby influencing DA release probability.[11][18] Furthermore, postsynaptic M4Rs on dSPNs can regulate DA release via endocannabinoid-dependent mechanisms.[19] Studies using M4 receptor knockout mice show that the absence of these receptors leads to increased locomotor stimulation in response to D1 agonists and psychostimulants like amphetamine and cocaine, confirming the inhibitory role of M4R on the dopamine system.[7][9]
Caption: M4R autoreceptor provides negative feedback on ACh release.
Therapeutic Implications
The M4 receptor's strategic position as an inhibitor of the direct pathway and modulator of dopamine signaling makes it a compelling target for various disorders.
-
Parkinson's Disease (PD) and L-DOPA-Induced Dyskinesia (LID): In PD models, loss of dopamine leads to reduced M4R signaling.[20] Boosting M4R signaling with Positive Allosteric Modulators (PAMs) can block the aberrant LTP in dSPNs that contributes to LID, and has been shown to attenuate dyskinetic behaviors in both mouse and primate models.[2][17]
-
Schizophrenia: The antipsychotic-like effects of muscarinic agonists like xanomeline are mediated in part through M4R activation.[21][22] By dampening hyperdopaminergic states, M4R agonists or PAMs hold potential for treating the positive symptoms of schizophrenia.[[“]][23]
-
Dystonia: Blockade of M4Rs on ChIs can normalize striatal dopamine release in mouse models of DYT1 dystonia, suggesting that M4R antagonists may be a therapeutic strategy.[[“]][19]
-
Addiction and Other Disorders: M4R has been implicated in alcohol use disorder, with M4R PAMs reducing alcohol self-administration in rats.[24] Activation of striatal M4Rs has also been shown to reduce tic-like behaviors in murine models of Tourette syndrome.[25]
Key Experimental Methodologies
Electrophysiology (Whole-Cell Patch Clamp)
This technique is used to measure synaptic currents and plasticity in striatal neurons.[2][16]
-
Slice Preparation: Mice (e.g., D1-tdTomato or D2-eGFP BAC transgenics) aged P80-P110 are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is removed, and 250-300 µm thick parasagittal or coronal slices containing the striatum are prepared using a vibratome. Slices are allowed to recover in a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[2]
-
Recording: Slices are transferred to a recording chamber perfused with aCSF at 30-31°C. dSPNs are visually identified using fluorescence and differential interference contrast (DIC) microscopy. Whole-cell recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl2, and 2 Na2ATP.
-
Stimulation and Plasticity Induction: Excitatory postsynaptic potentials/currents (EPSP/Cs) are evoked by a bipolar stimulating electrode placed in the corticostriatal pathway. A typical spike-timing-dependent plasticity (STDP) protocol for inducing LTD involves pairing subthreshold synaptic stimulation with somatically induced action potentials.[2]
-
Pharmacology: Specific receptor involvement is determined by bath application of selective antagonists, such as the M4R antagonist muscarinic toxin 3 (MT3, 100 nM) or the D1R antagonist SCH23390.[2]
Caption: Workflow for studying synaptic plasticity in dSPNs.
In Vivo Microdialysis
This technique measures extracellular neurotransmitter levels in the striatum of freely moving animals.
-
Probe Implantation: Animals are anesthetized, and a guide cannula is stereotaxically implanted targeting the striatum (e.g., nucleus accumbens or dorsal striatum).
-
Perfusion: After a recovery period, a microdialysis probe is inserted. The probe is continuously perfused with a physiological solution (e.g., aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals (e.g., every 20 minutes).
-
Analysis: The concentration of ACh or DA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
Genetic Models (Knockout Mice)
The use of conditional or whole-body knockout (KO) mice has been instrumental in dissecting the specific roles of M4Rs.
-
dSPN-Specific KO: A Cre/loxP strategy is used to generate mutant mice that lack M4Rs specifically in D1-receptor expressing neurons (D1-M4-KO mice).[2][9] This is achieved by crossing mice carrying a floxed CHRM4 gene with mice expressing Cre recombinase under the control of the D1 receptor promoter (Drd1a-Cre).
-
Validation: The successful and specific knockout is confirmed using techniques like real-time quantitative PCR (qRT-PCR) to measure mRNA levels and immunohistochemistry or Western blotting to assess protein expression in the striatum.[9][26]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding M4 receptor function and pharmacology in the striatum.
Table 1: M4 Receptor Expression and Signaling Changes in Disease Models
| Model | Brain Region | Change in M4R | Observation | Citation(s) |
|---|---|---|---|---|
| 6-OHDA lesion (PD model) | Dorsolateral Striatum | ~20% decrease | Reduction in total M4R immunoreactivity. | [20] |
| 6-OHDA lesion (PD model) | dSPNs | Decreased Efficacy | Maximal current from Oxo-M agonist reduced; no change in EC50. | [20] |
| DYT1 Knock-in (Dystonia) | Dorsolateral Striatum | Slight decrease | Small decrease in M4R fluorescence intensity. | [26] |
| Alcohol Use Disorder (Human) | Putamen | Downregulated | Decreased M4R gene and protein levels. | [24] |
| CIN-d (Tourette model) | Striatum | Downregulated | M4, but not M1, receptors were downregulated. |[25] |
Table 2: Pharmacological Modulation of Striatal Function via M4 Receptors
| Compound | Type | Experiment | Key Finding | Citation(s) |
|---|---|---|---|---|
| Oxotremorine-M (Oxo-M) | Agonist | Electrophysiology (dSPNs) | Induces GIRK-mediated currents; maximal current is reduced in 6-OHDA model. | [20] |
| Muscarinic Toxin 3 (MT3) | Antagonist (M4-selective) | Electrophysiology (dSPNs) | Blocks the induction of spike-timing-dependent LTD. | [2] |
| VU0467154 | PAM | Behavior (Alcohol model) | Systemic administration reduced alcohol self-administration and seeking. | [24] |
| M4 PAM (unspecified) | PAM | Behavior (LID model) | Attenuated L-DOPA-induced dyskinetic behaviors. | [2][17] |
| Xanomeline | Agonist (M1/M4 pref.) | Behavior (Tourette model) | Intrastriatal administration reduced tic-like behaviors. | [25] |
| Oxotremorine | Agonist | Dopamine Release Assay | Potentiation of K+-stimulated DA release was abolished in M4 KO mice. |[10][27] |
Conclusion and Future Directions
The M4 muscarinic receptor is a critical regulator of striatal function, acting as a powerful brake on the direct pathway and a key modulator of dopamine-acetylcholine balance. Its preferential expression on dSPNs, where it directly opposes D1 receptor signaling, and its role as an autoreceptor on cholinergic interneurons place it at a central nexus for controlling striatal output.
The wealth of preclinical data robustly supports the M4 receptor as a viable therapeutic target. The development of selective M4R PAMs and agonists offers promising new avenues for treating L-DOPA-induced dyskinesia, the symptoms of schizophrenia, and potentially other disorders characterized by striatal dysfunction.[22][23] Future research should continue to focus on:
-
Developing more selective pharmacological tools to dissect the roles of M4Rs on different cell populations (dSPNs vs. ChIs vs. cortical terminals).
-
Understanding the downstream signaling pathways beyond cAMP that are modulated by M4R activation.
-
Investigating how M4R function is altered across the progression of various neurological and psychiatric diseases.
A deeper understanding of these areas will be essential for translating the therapeutic potential of M4R modulation into effective clinical treatments.
References
- 1. Basal ganglia - Wikipedia [en.wikipedia.org]
- 2. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Frontiers | Striatal cholinergic interneuron regulation and circuit effects [frontiersin.org]
- 5. Striatal Cholinergic Interneurons: How to Elucidate Their Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Striatal Cholinergic Signaling in Time and Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 8. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors Plays a Critical Role in Modulating Dopamine-Dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Striatal Muscarinic Receptors Promote Activity Dependence of Dopamine Transmission via Distinct Receptor Subtypes on Cholinergic Interneurons in Ventral versus Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the Subcellular Distribution of m4 Muscarinic Acetylcholine Receptors in Striatal Neurons In Vivo by the Cholinergic Environment: Evidence for Regulation of Cell Surface Receptors by Endogenous and Exogenous Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. The high efficacy of muscarinic M4 receptor in D1 medium spiny neurons reverses striatal hyperdopaminergia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic M4 receptor inhibition of dopamine D1-like receptor signalling in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholinergic Transmission at Muscarinic Synapses in the Striatum Is Driven Equally by Cortical and Thalamic Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M4 Muscarinic Receptor Signaling Ameliorates Striatal Plasticity Deficits in Models of L-DOPA-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Striatal muscarinic receptors promote activity dependence of dopamine transmission via distinct receptor subtypes on cholinergic interneurons in ventral versus dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Reduced striatal M4-cholinergic signaling following dopamine loss contributes to parkinsonian and l-DOPA–induced dyskinetic behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. annualreviews.org [annualreviews.org]
- 22. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 24. Acetylcholine Muscarinic M4 Receptors as a Therapeutic Target for Alcohol Use Disorder: Converging Evidence From Humans and Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Activation of M4 muscarinic receptors in the striatum reduces tic-like behaviours in two distinct murine models of Tourette syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Subtle changes in striatal muscarinic M1 and M4 receptor expression in the DYT1 knock-in mouse model of dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Multiple muscarinic acetylcholine receptor subtypes modulate striatal dopamine release, as studied with M1-M5 muscarinic receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Data Dossier: M4 Muscarinic Acetylcholine Receptor (mAChR) Agonists
This technical guide provides a comprehensive overview of the preclinical data for M4 muscarinic acetylcholine receptor (mAChR) agonists, with a focus on agents investigated for neuropsychiatric disorders. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions implicated in cognition and psychosis, such as the striatum, hippocampus, and neocortex.[1][2] Activation of the M4 receptor, which is coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This mechanism modulates neurotransmitter release, including a reduction in dopamine release in the mesolimbic pathway, which is a key target for antipsychotic therapies.[1] Consequently, selective M4 mAChR agonists are being investigated as a novel therapeutic approach for treating psychosis and cognitive impairments associated with schizophrenia and other CNS disorders, potentially offering an improved side-effect profile compared to traditional dopamine D2 receptor antagonists.[1][4]
Quantitative Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for representative M4 mAChR agonists.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Receptor Target | Assay Type | EC50 (nM) | Reference |
| M1/M4 muscarinic agonist 1 | M4 | Functional Assay | 14 | [5] |
| M1 | Functional Assay | 55 | [5] | |
| M1/M2/M4 muscarinic agonist 1 | M4 | Functional Assay | 6.5 | [6] |
| M1 | Functional Assay | 26 | [6] | |
| M2 | Functional Assay | 210 | [6] | |
| Oxotremorine | M4 | cAMP Flux | 47.2 | [7] |
Table 2: In Vivo Efficacy in Preclinical Models of Psychosis
| Compound | Animal Model | Endpoint | Key Findings | Reference |
| ML-007 | Amphetamine-induced hyperlocomotion | Reduction in locomotor activity | Potent efficacy demonstrated | [8] |
| PCP-induced hyperlocomotion | Reduction in locomotor activity | Potent efficacy demonstrated | [8] | |
| Conditioned avoidance response | Inhibition of avoidance response | Potent efficacy demonstrated | [8] | |
| Xanomeline | Amphetamine-induced hyperlocomotion | Reduction in locomotor activity | Robust activity observed | [9] |
| PCP-induced hyperlocomotion | Reduction in locomotor activity | Robust activity observed | [9] | |
| Conditioned avoidance response | Inhibition of avoidance response | Robust activity observed | [9] |
Signaling Pathways and Experimental Workflows
M4 mAChR Signaling Pathway
Activation of the M4 receptor by an agonist initiates a signaling cascade that modulates neuronal activity.
Caption: M4 mAChR agonist signaling cascade leading to reduced neurotransmitter release.
Experimental Workflow: Conditioned Avoidance Response (CAR) Model
The CAR model is a preclinical behavioral assay used to evaluate the antipsychotic potential of drug candidates.
Caption: Workflow for the Conditioned Avoidance Response (CAR) behavioral model.
Experimental Protocols
In Vitro Functional Assay: cAMP Measurement
This assay determines the potency of an M4 agonist by measuring the inhibition of cAMP production.
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human M4 muscarinic acetylcholine receptor (hM4).
-
Protocol:
-
Cells are seeded into 96-well plates and cultured to confluency.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
The M4 agonist is added at varying concentrations and incubated for a specified period.
-
Cell lysis is performed, and intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value, representing the concentration of the agonist that produces 50% of its maximal inhibitory effect.
In Vivo Behavioral Model: Amphetamine-Induced Hyperlocomotion
This model assesses the potential antipsychotic activity of a compound by measuring its ability to attenuate the psychostimulant-induced increase in locomotor activity in rodents.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Protocol:
-
Animals are habituated to the open-field arenas for 30-60 minutes.
-
The test compound (M4 agonist) or vehicle is administered via an appropriate route (e.g., intraperitoneal, oral).
-
Following a pre-treatment period, animals are challenged with d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using an automated activity monitoring system.
-
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated and M4 agonist-treated groups. A significant reduction in amphetamine-induced hyperlocomotion by the M4 agonist is indicative of potential antipsychotic efficacy.
Conclusion
The preclinical data for M4 mAChR agonists demonstrate their potential as a novel therapeutic strategy for neuropsychiatric disorders. Their mechanism of action, involving the modulation of dopamine release through Gαi/o-coupled signaling, offers a distinct advantage over conventional antipsychotics. The in vitro and in vivo studies summarized in this guide provide a strong rationale for the continued clinical development of selective M4 agonists for the treatment of psychosis and cognitive deficits. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this promising class of compounds.
References
- 1. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of M4 mAChR Modulators in Mice
These application notes provide detailed protocols for the in vivo administration of representative M4 muscarinic acetylcholine receptor (mAChR) modulators in mice, intended for researchers, scientists, and drug development professionals. The focus is on positive allosteric modulators (PAMs) and dual M1/M4 agonists that have been characterized in preclinical studies.
Introduction
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor predominantly expressed in the central nervous system, particularly in brain regions associated with cognition and psychosis, such as the striatum and hippocampus.[1] Selective activation of the M4 receptor is a promising therapeutic strategy for treating neuropsychiatric disorders like schizophrenia.[1][2][3] M4 receptor activation can help normalize dopamine hyperactivity, a key pathological feature of schizophrenia.[1] Preclinical studies using selective M4 receptor modulators have demonstrated antipsychotic-like effects in animal models.[1][2] This document outlines the in vivo dosage and administration protocols for several key M4-targeting compounds in mice.
M4 Receptor Signaling Pathway
M4 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases the production of cyclic AMP (cAMP). This signaling cascade ultimately modulates ion channel activity, leading to a reduction in neurotransmitter release.
Caption: M4 Receptor Signaling Pathway.
Compound Information and In Vivo Dosage Summary
The following table summarizes the in vivo dosages for commonly studied M4 mAChR modulators in mice. It is important to note that these compounds are often positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand acetylcholine, or dual M1/M4 agonists.
| Compound | Type | Mouse Model | Dose Range | Route of Administration | Vehicle | Key Findings |
| VU0467154 | M4 PAM | Wild-type and M4 Knock-out | 10-30 mg/kg | Not specified | Not specified | Ameliorated behavioral and learning impairments induced by MK-801.[4] |
| LY2033298 | M4 PAM | Wild-type and M4 Knock-out | 30 mg/kg | Oral (p.o.) | 1% hydroxyethylcellulose/0.25% polysorbate 80/0.05% antifoam | Potentiated oxotremorine-mediated inhibition of conditioned avoidance responding.[5] |
| Xanomeline | M1/M4-preferring agonist | Wild-type | 1, 3, 10, 30 mg/kg | Subcutaneous (s.c.) | Saline | Modulated functional connectivity and reversed NMDAR antagonist-induced changes.[6][7] |
| Xanomeline | M1/M4-preferring agonist | Aged mice | 10, 30 mg/kg | Not specified | Not specified | Reversed wake fragmentation and arousal deficits.[8] |
Experimental Protocols
Protocol 1: Evaluation of Antipsychotic-like Effects of an M4 PAM
This protocol is based on studies evaluating the effects of M4 PAMs on conditioned avoidance responding, a preclinical model predictive of antipsychotic efficacy.[5]
Objective: To assess the ability of an M4 PAM to potentiate the effects of a muscarinic agonist in reducing conditioned avoidance responses.
Materials:
-
M4 PAM (e.g., LY2033298)
-
Muscarinic agonist (e.g., oxotremorine sesquifumarate)
-
Vehicle: 1% hydroxyethylcellulose/0.25% polysorbate 80/0.05% antifoam for oral administration
-
Saline for subcutaneous injection
-
Male mice
-
Conditioned avoidance testing apparatus
Procedure:
-
Habituate mice to the testing apparatus.
-
On the test day, administer the M4 PAM (e.g., 30 mg/kg LY2033298) or vehicle orally 60 minutes before testing.[5]
-
Administer the muscarinic agonist (e.g., 0.1 mg/kg oxotremorine) or saline subcutaneously 30 minutes before testing.[5]
-
Place the mouse in the conditioned avoidance apparatus and begin the testing session.
-
Record the number of avoidance responses and the latency to respond.
-
Analyze the data to determine if the M4 PAM potentiated the effect of the muscarinic agonist.
Caption: Workflow for Conditioned Avoidance Responding.
Protocol 2: Assessment of Pro-cognitive Effects of an M4 Modulator
This protocol is designed to evaluate the potential of an M4 modulator to reverse cognitive deficits induced by an NMDA receptor antagonist.[4]
Objective: To determine if selective potentiation of M4 signaling can ameliorate learning and memory impairments.
Materials:
-
M4 Modulator (e.g., VU0467154)
-
NMDA receptor antagonist (e.g., MK-801)
-
Appropriate vehicle
-
Male mice (Wild-type and M4 knock-out for specificity testing)
-
Behavioral testing apparatus for learning and memory (e.g., Morris water maze, fear conditioning chamber)
Procedure:
-
Administer the M4 modulator (e.g., 10-30 mg/kg VU0467154) or vehicle.[4]
-
After an appropriate pre-treatment time, administer the NMDA receptor antagonist (e.g., MK-801) to induce cognitive deficits.
-
Conduct the behavioral test for learning and memory.
-
Record relevant parameters (e.g., escape latency, freezing time).
-
Compare the performance of mice treated with the M4 modulator to the vehicle-treated group to assess for cognitive improvement.
-
Utilize M4 knock-out mice to confirm that the observed effects are mediated by the M4 receptor.
Caption: Workflow for Assessing Pro-cognitive Effects.
Protocol 3: Evaluation of Locomotor Activity and Functional Connectivity
This protocol is based on studies investigating the effects of the M1/M4-preferring agonist xanomeline on spontaneous locomotor activity and brain functional connectivity.[6]
Objective: To assess the central activity of an M4-preferring agonist by measuring its impact on locomotor activity and brain network connectivity.
Materials:
-
M1/M4-preferring agonist (e.g., xanomeline tartrate)
-
Saline
-
Male mice
-
Open field apparatus with photobeam detection
-
Imaging modality for functional connectivity (e.g., fMRI)
Procedure for Locomotor Activity:
-
Administer a dose of the agonist (e.g., 1, 3, 10, or 30 mg/kg xanomeline, s.c.) or saline.[6]
-
Place the mouse in the open field apparatus for a defined period (e.g., 30 minutes) to measure the drug's effect on spontaneous activity.[6]
-
Optionally, a psychostimulant (e.g., 5 mg/kg PCP, s.c.) can be administered to induce hyperactivity, and the effect of the agonist on this hyperactivity can be measured for an additional period (e.g., 60 minutes).[6]
-
Record and analyze the total horizontal activity counts.
Procedure for Functional Connectivity:
-
Administer a behaviorally active dose of the agonist.
-
Acquire resting-state fMRI data to assess changes in brain functional connectivity.
-
Analyze the data to identify changes in connectivity patterns, particularly in cortico-limbic and fronto-hippocampal circuits.
References
- 1. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for M4 mAChR Agonist-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine receptor (M4 mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex.[1] As a member of the Gi/o-coupled receptor family, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This modulation of downstream signaling pathways makes the M4 receptor a compelling therapeutic target for various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[1][4]
This document provides detailed application notes and protocols for the use of M4 mAChR agonist-1 (also referred to as compound 10a), a potent agonist for this receptor, in cell culture experiments. These guidelines will assist researchers in effectively preparing and utilizing this compound for in vitro studies.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is crucial for its proper handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₄OS | [5] |
| Molecular Weight | 290.38 g/mol | [5] |
| CAS Number | 785705-53-5 | [5] |
| Appearance | Light yellow to brown solid | [5] |
| Solubility | Soluble in DMSO at 20 mg/mL (68.88 mM) | [5] |
| Storage | Store solid at 4°C, protected from light. Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months, protected from light. | [5] |
M4 mAChR Signaling Pathway
Activation of the M4 mAChR by an agonist such as this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase through the Gαi subunit of the heterotrimeric G protein. This leads to a reduction in intracellular cAMP levels. The βγ subunits can also modulate other effectors, such as ion channels.
Experimental Protocols
Stock Solution Preparation
Proper preparation of the this compound stock solution is critical for obtaining reproducible results.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous/newly opened[5]
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.29 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
General Cell Culture and Treatment Protocol
This protocol provides a general workflow for treating cultured cells with this compound. The specific cell line and assay will determine the optimal cell density and incubation times.
Functional Assays
The following are detailed protocols for common functional assays used to characterize the activity of M4 mAChR agonists.
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing human M4 mAChR
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS
-
This compound
-
Scintillation vials and cocktail
Procedure:
-
Thaw the cell membranes on ice.
-
In a 96-well plate, add cell membranes (5-10 µ g/well ), assay buffer, and 10 µM GDP.
-
Add varying concentrations of this compound to the wells. For determination of non-specific binding, add a high concentration of unlabeled GTPγS.
-
Pre-incubate the plate at 30°C for 30 minutes.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
This assay quantifies the inhibition of adenylyl cyclase activity by measuring the decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human M4 mAChR
-
Cell culture medium
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells with forskolin (e.g., 1-10 µM final concentration) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Further studies are required to determine its potency in direct Gαi/o-coupled signaling assays.
| Assay | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | CHO cells co-expressing Gqi5 | EC₅₀ | >10 µM | [5] |
Conclusion
This compound is a valuable tool for studying the function and pharmacology of the M4 muscarinic receptor. The protocols provided in this document offer a framework for conducting cell-based assays to characterize its activity. Researchers should optimize the experimental conditions for their specific cell lines and assay systems to ensure reliable and reproducible results. The provided diagrams of the signaling pathway and experimental workflow serve as visual aids to facilitate a deeper understanding of the experimental design.
References
- 1. Stimulation of the muscarinic receptor M4 regulates neural precursor cell proliferation and promotes adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for M4 mAChR Agonist-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and experimental use of M4 mAChR agonist-1 (CAS No. 785705-53-5), a potent agonist for the M4 muscarinic acetylcholine receptor. The provided protocols and data are intended to guide researchers in designing and executing experiments for both in vitro and in vivo applications.
Compound Information and Solubility
This compound is a valuable tool for studying the physiological roles of the M4 receptor, which is a key target in the central nervous system for treating conditions like schizophrenia and other neuropsychiatric disorders. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.
Quantitative Data Summary:
The solubility of M4 mAChR agonists can vary significantly based on their chemical structure. Below is a summary of the available solubility data for this compound and a representative M4 positive allosteric modulator (PAM).
| Compound Name | CAS Number | Solvent | Solubility | Application |
| This compound | 785705-53-5 | 10% DMSO / 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (7.16 mM) - Suspended Solution | In Vivo (Oral, IP)[1] |
| This compound | 785705-53-5 | DMSO | ≥ 20.8 mg/mL | In Vitro Stock |
| CID 864492 (ML108) | 300675-35-6 | DMSO | > 100 µM | In Vitro |
| CID 864492 (ML108) | 300675-35-6 | 20% β-cyclodextrin | > 20 mg/mL | In Vivo |
SBE-β-CD: Sulfobutyl ether beta-cyclodextrin
M4 Muscarinic Acetylcholine Receptor Signaling Pathway
M4 muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o heterotrimeric G proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, under certain conditions, M4 receptors can also couple to other G proteins, such as Gαs and Gα15, initiating alternative signaling cascades.
Caption: M4 mAChR Signaling Pathways.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). For this compound, a stock of 20.8 mg/mL in DMSO can be prepared.[1]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[1]
Note: For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Preparation of Working Solutions for In Vivo Studies
For in vivo administration, this compound can be prepared as a suspended solution.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Physiological saline (0.9% NaCl)
-
Sterile tubes
Procedure for a 2.08 mg/mL Suspended Solution: [1]
-
Prepare a 20% SBE-β-CD in Saline solution:
-
Dissolve 2 g of SBE-β-CD powder in 10 mL of saline.
-
Ensure complete dissolution until the solution is clear.
-
This solution can be stored at 4°C for up to one week.
-
-
Prepare the final working solution (example for 1 mL):
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
-
This protocol yields a suspended solution suitable for oral and intraperitoneal injections. It is recommended to prepare this working solution fresh on the day of use.
Experimental Workflow for a Cell-Based Assay
A common method to assess the activity of M4 mAChR agonists is to measure changes in intracellular calcium levels in cells co-expressing the M4 receptor and a chimeric G protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway.
Caption: Workflow for a Calcium Mobilization Assay.
Protocol for Calcium Mobilization Assay
This protocol outlines a general procedure for measuring M4 receptor activation via calcium flux.
Materials:
-
CHO or HEK293 cells stably expressing the human M4 receptor and a suitable G protein (e.g., Gαqi5).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
96- or 384-well black, clear-bottom assay plates.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the M4-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in assay buffer. A final concentration of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 is common.
-
Remove the cell culture medium from the plates and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
-
Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Add the diluted this compound to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
References
Application Notes and Protocols: M4 mAChR Agonist-1 Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M4 muscarinic acetylcholine receptor (mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a key target for therapeutic intervention in neurological and psychiatric disorders.[1][2] While classically known to couple to Gi/o proteins to inhibit adenylyl cyclase, recombinant cell lines have been developed to couple M4 receptor activation to the Gq pathway, leading to a measurable intracellular calcium release.[1][3] This calcium mobilization assay provides a robust and high-throughput method for identifying and characterizing novel M4 receptor agonists.
This document provides a detailed protocol for conducting a calcium mobilization assay to determine the potency and efficacy of a putative M4 mAChR agonist, hereafter referred to as "M4 mAChR agonist-1". The protocol utilizes a fluorescent calcium indicator, such as Fluo-4 AM, in a cell line stably expressing the human M4 muscarinic receptor.
Signaling Pathway
Activation of the M4 mAChR in a recombinant cell line engineered for calcium mobilization typically involves the coupling of the receptor to a promiscuous G protein, such as Gαqi5, or co-expression with Gq proteins. Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be detected by a fluorescent calcium indicator.
M4 mAChR Gq-coupled signaling pathway leading to calcium mobilization.
Experimental Protocol
This protocol is designed for a 96-well or 384-well microplate format and utilizes a fluorescent plate reader.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human M4 mAChR and a promiscuous G-protein (e.g., Gqi5). Several commercial options are available.[1][4]
-
Cell Culture Medium: As recommended by the cell line provider.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[5]
-
This compound: Stock solution in DMSO or an appropriate solvent.
-
Reference Agonist: Acetylcholine (ACh) or another known M4 agonist.
-
Antagonist (Optional): A known M4 antagonist (e.g., atropine) for validation.
-
Fluo-4 AM Calcium Indicator: Commercially available kits are recommended.[5][6]
-
Pluronic F-127 (if not included in kit): To aid in Fluo-4 AM dispersion.
-
Probenecid (optional): To inhibit organic anion transporters and prevent dye leakage.
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescent plate reader with excitation/emission filters for ~490 nm/~525 nm. [5][6]
Experimental Workflow
Experimental workflow for the M4 mAChR calcium mobilization assay.
Step-by-Step Procedure
1. Cell Plating: a. The day before the assay, seed the M4-expressing cells into black, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate.[5][6] b. Incubate the plates overnight in a cell incubator at 37°C with 5% CO2.
2. Preparation of Dye-Loading Solution: a. Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves dissolving the Fluo-4 AM in DMSO to make a stock solution and then diluting it in assay buffer.[5] b. The final concentration of Fluo-4 AM is typically in the range of 2-5 µM.
3. Dye Loading: a. Remove the cell culture medium from the wells. b. Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the Fluo-4 AM dye-loading solution to each well.[5][6] c. Incubate the plate for 1 hour at 37°C, followed by an additional 15-30 minutes at room temperature in the dark.[5][6]
4. Compound Preparation: a. Prepare serial dilutions of this compound and the reference agonist in assay buffer. A typical concentration range to test would be from 10 nM to 100 µM. b. Prepare control wells containing only assay buffer (vehicle control) and a positive control (e.g., a known M4 agonist at its EC80 concentration).
5. Fluorescence Measurement: a. Set the fluorescent plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[5][6] b. Program the reader to take kinetic readings, with an initial baseline reading for 10-20 seconds, followed by the addition of the compound and continuous reading for at least 120 seconds. c. Add the prepared compounds to the corresponding wells. d. Immediately begin recording the fluorescence intensity.
6. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence. b. Normalize the data to the vehicle control (0% response) and the maximal response of a reference agonist (100% response). c. Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Data Presentation
The quantitative data for this compound and a reference agonist can be summarized in a table for easy comparison.
| Compound | EC50 (nM) | Emax (% of Reference) |
| This compound | [Insert Value] | [Insert Value] |
| Acetylcholine (ACh) | [Insert Value] | 100% |
Note: The EC50 and Emax values for this compound will be determined experimentally. The potency of acetylcholine can vary depending on the cell line and assay conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete hydrolysis of Fluo-4 AM | Ensure proper incubation time and temperature after dye loading. Use fresh dye-loading solution. |
| Low signal-to-noise ratio | Low receptor expression or poor coupling | Confirm receptor expression in the cell line. Optimize cell seeding density. Use a cell line with a promiscuous G protein for enhanced coupling to the calcium pathway.[1] |
| High well-to-well variability | Inconsistent cell numbers or dye loading | Ensure uniform cell seeding. Mix the dye-loading solution thoroughly. Use automated liquid handling for compound addition if available. |
| No response to agonist | Inactive compound or cellular issue | Verify the activity of the reference agonist. Check cell viability. Ensure the correct cell line is being used. |
References
- 1. Ready-to-Assay M4 Acetylcholine (Muscarinic) Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 2. CaMKIIα interacts with M4 muscarinic receptors to control receptor and psychomotor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. revvity.com [revvity.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. content.abcam.com [content.abcam.com]
Application Notes and Protocols for M4 mAChR Agonist-1 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a selective M4 muscarinic acetylcholine receptor (mAChR) agonist, herein referred to as M4 mAChR agonist-1, in patch clamp electrophysiology experiments. This document outlines the signaling pathways affected by M4 mAChR activation, presents expected quantitative data in a tabular format, and offers detailed protocols for conducting whole-cell patch clamp recordings.
Introduction
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, including key brain regions for cognitive and motor control such as the striatum, hippocampus, and cerebral cortex.[1][2] As a member of the Gi/o-coupled receptor family, its activation typically leads to inhibitory effects on neuronal excitability.[3][4][5][6] This makes M4 mAChR a significant therapeutic target for neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.[5][7] this compound is a selective compound designed to activate these receptors, enabling detailed investigation of their physiological roles.
Mechanism of Action and Signaling Pathways
Activation of the M4 mAChR by an agonist initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway.[3][5][8] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[1][5][8]
Furthermore, the βγ subunits of the dissociated G-protein can directly modulate the activity of various ion channels.[1][6] Key downstream effects relevant to electrophysiological studies include:
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels: This leads to potassium ion efflux, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1]
-
Inhibition of presynaptic voltage-gated calcium channels (VGCCs): This reduces calcium influx into the presynaptic terminal, thereby decreasing neurotransmitter release.[6]
-
Modulation of other ion channels: M4 receptor activation can also influence other channels, contributing to a reduction in neuronal firing rates and synaptic transmission.
These signaling pathways collectively contribute to the inhibitory effects of M4 mAChR activation on neuronal function.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of muscarinic M1 and M4 receptors as drug targets for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for M4 mAChR Agonist-1 in Studying Dopaminergic Modulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing M4 mAChR agonist-1 for investigating its role in the modulation of the dopaminergic system. This document includes detailed protocols for key in vitro and in vivo experiments, a summary of quantitative data, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
The M4 muscarinic acetylcholine receptor (M4 mAChR), a G-protein coupled receptor (GPCR), is a critical regulator of dopaminergic neurotransmission, primarily through its inhibitory actions.[1][2] Located strategically in brain regions such as the striatum, M4 mAChRs are expressed on cholinergic interneurons and GABAergic medium spiny neurons that also express dopamine D1 receptors.[3][4][5] Activation of M4 mAChRs generally leads to an inhibition of dopamine release and a dampening of D1 receptor signaling.[1] This modulatory role makes M4 mAChR agonists a promising therapeutic target for hyperdopaminergic states associated with neuropsychiatric disorders like schizophrenia.[1][6][7]
This compound represents a class of compounds, including orthosteric agonists like xanomeline and positive allosteric modulators (PAMs) such as VU0467154, that selectively activate the M4 receptor.[3][6][8] These tools are invaluable for elucidating the intricate relationship between the cholinergic and dopaminergic systems.
Mechanism of Action and Signaling Pathway
M4 mAChRs are coupled to Gi/o proteins.[8][9] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] This reduction in cAMP counteracts the signaling cascade initiated by the activation of D1 dopamine receptors, which are Gs-coupled and stimulate cAMP production. The overall effect is a functional antagonism of D1 receptor-mediated neuronal activity.
Quantitative Data Summary
The following tables summarize key quantitative data for representative M4 mAChR agonists in relevant assays.
Table 1: In Vitro Potency of M4 mAChR Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| Oxotremorine | cAMP Assay | CHRM4 Nomad Cell Line | EC50 (Gi/Go Activation) | 4.72 x 10⁻⁸ M | [10] |
| VU0467154 (PAM) | ACh Potentiation | Rat M4 Receptor | pEC50 | 7.75 | [11] |
| VU0467154 (PAM) | ACh Potentiation | Human M4 Receptor | pEC50 | 6.2 | [11] |
Table 2: In Vivo Efficacy of M4 mAChR Agonists in Behavioral Models
| Compound | Animal Model | Behavioral Test | Doses Tested | Effect | Reference |
| Xanomeline | Rat | Amphetamine-induced Hyperlocomotion | 1, 5, 15 mg/kg | Dose-dependent reversal | [2][4][12] |
| Xanomeline | Mouse (Wild-type) | Amphetamine-induced Hyperactivity | 1, 2 mg/kg | Significant attenuation at 2 mg/kg | [3] |
| Xanomeline | Mouse (D1-M4-KO) | Amphetamine-induced Hyperactivity | 1, 2 mg/kg | No effect | [3] |
| VU0467154 (PAM) | Rat | Amphetamine-induced Hyperlocomotion | 1 - 56.6 mg/kg (p.o. or i.p.) | Reversal of hyperlocomotion | [11][13] |
| VU0467154 (PAM) | Mouse (Wild-type) | Amphetamine-induced Hyperlocomotion | 0.3 - 30 mg/kg (i.p.) | Reversal of hyperlocomotion | [13] |
| VU0467154 (PAM) | Mouse (M4 KO) | Amphetamine-induced Hyperlocomotion | 0.3 - 30 mg/kg (i.p.) | No reversal of hyperlocomotion | [13] |
| VU0467154 (PAM) | Rat | Amphetamine-induced Hyperlocomotion | - | In vivo EC50: 710 nM (48 nM unbound) | [8] |
Experimental Protocols
In Vitro Assays
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation, providing a direct measure of G-protein coupling.
Protocol:
-
Membrane Preparation: Use cell membranes from a cell line recombinantly expressing human M4 mAChRs (e.g., CHO-K1 cells).[1]
-
Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with the M4 agonist-1 at various concentrations and GDP (Guanosine diphosphate) for 20 minutes at room temperature in a modified HEPES buffer (pH 7.4).
-
SPA Bead Addition: Add Scintillation Proximity Assay (SPA) beads and incubate for an additional 60 minutes at 30°C.
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS. Incubate for 15 minutes.
-
Measurement: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: An increase in [³⁵S]GTPγS binding of 50% or more relative to a standard agonist response indicates M4 agonist activity.[1]
This assay measures changes in intracellular cAMP levels to determine the functional consequence of M4 receptor activation.
Protocol:
-
Cell Culture: Plate cells expressing M4 mAChRs (e.g., HEK-293 or primary neurons) in a suitable format (e.g., 96-well plate).[14]
-
Stimulation: Treat the cells with the M4 agonist-1 at a range of concentrations. To measure the inhibition of adenylyl cyclase, co-stimulate with forskolin, a direct activator of adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a GloSensor™ cAMP Assay or an AlphaScreen assay.[15][16][17] These assays are based on competition between cellular cAMP and a labeled cAMP analog for binding to a specific antibody.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels in the presence of the M4 agonist-1 indicates Gi/o-coupled receptor activation. Calculate EC50 values from the dose-response curves.
In Vivo Neurochemical Analysis
This technique allows for the real-time measurement of extracellular dopamine levels in the brain of a freely moving animal.
Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the striatum.[18][19] Allow for a recovery period of at least 5-7 days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min).[18][20]
-
Baseline Collection: After a stabilization period of 2-3 hours, collect 3-4 baseline dialysate samples (e.g., every 20 minutes).[18]
-
Drug Administration: Administer the M4 agonist-1 via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals to monitor the time course of the drug's effect on dopamine release.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18][21][22]
-
Data Analysis: Express the dopamine levels in each post-drug sample as a percentage of the average baseline concentration.
Behavioral Assessment
This model is widely used to screen for antipsychotic-like activity. Amphetamine induces a hyperdopaminergic state, leading to increased locomotor activity, which can be attenuated by compounds that reduce dopaminergic transmission.[23]
Protocol:
-
Animal Habituation: Place the animals (e.g., mice or rats) in individual locomotor activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes).
-
Drug Pre-treatment: Administer the M4 agonist-1 at various doses.
-
Amphetamine Challenge: After a pre-determined pre-treatment time, administer a psychostimulant dose of amphetamine (e.g., 1-2 mg/kg).
-
Locomotor Activity Recording: Immediately after the amphetamine injection, record locomotor activity for 60-90 minutes using an automated activity monitoring system with infrared beams.[23]
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity of animals treated with the M4 agonist-1 and amphetamine to those treated with vehicle and amphetamine. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like efficacy.
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the role of this compound in modulating the dopaminergic system. By employing these in vitro and in vivo techniques, researchers can further elucidate the therapeutic potential of M4 mAChR agonists for the treatment of disorders characterized by dopamine dysregulation.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Involvement of a Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors in the Antipsychotic-like Effects of the M1/M4 Preferring Muscarinic Receptor Agonist Xanomeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of Striatal Cholinergic Interneurons and M1 and M4 Muscarinic Receptors in Motor Symptoms of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M4 Positive Allosteric Modulator VU0467154 Impacts Amphetamine Sensitization and Spontaneous Locomotion in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. VU0467154 | M4 PAM | mAChR agonist | CAS# 1451993-15-9 | InvivoChem [invivochem.com]
- 14. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GloSensor™ cAMP Assay Protocol [promega.ca]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Monitoring dopamine in vivo by microdialysis sampling and on-line CE-laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. b-neuro.com [b-neuro.com]
Application Notes and Protocols for M4 mAChR Agonist-1 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing M4 mAChR agonist-1 in preclinical behavioral research. The protocols and data presented are based on established studies with selective M4 muscarinic acetylcholine receptor (mAChR) agonists and positive allosteric modulators (PAMs), providing a strong framework for investigating the behavioral effects of "this compound".
Introduction
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, playing a crucial role in modulating neurotransmission.[1][2] Activation of M4 receptors has emerged as a promising therapeutic strategy for various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[3][4] M4 receptor agonists have demonstrated potential in improving cognitive deficits and mitigating psychotic-like behaviors in preclinical models.[5][6] These application notes detail the use of this compound in key behavioral paradigms to assess its potential effects on cognition and social behavior.
Mechanism of Action and Signaling Pathway
M4 mAChR is primarily coupled to the Gi/o protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Caption: M4 mAChR Signaling Pathway.
Data Presentation: Efficacy of Selective M4 Agonists/PAMs in Behavioral Assays
The following tables summarize quantitative data from studies using selective M4 agonists or positive allosteric modulators (PAMs) in key behavioral paradigms. These data can serve as a reference for designing studies with this compound.
Table 1: Novel Object Recognition (NOR) Test
| Compound | Animal Model | Dose (mg/kg) | Administration Route | Key Finding | Reference |
| VU0152100 (M4 PAM) | Long-Evans Rats | 3.0, 30.0 | Subcutaneous | Improved memory performance in rats that performed poorly at baseline. | [7] |
Table 2: Fear Conditioning Test
| Compound | Animal Model | Dose (mg/kg) | Administration Route | Key Finding | Reference |
| VU0467154 (M4 PAM) | Wild-type Mice | 3, 10 | Intraperitoneal | Enhanced acquisition of contextual and cued fear conditioning. | [8] |
| VU0467154 (M4 PAM) | Mecp2+/- Mice | 3 | Intraperitoneal | Rescued impaired freezing behavior in a model of Rett syndrome. | [9] |
Table 3: Social Interaction Test
| Compound/Model | Animal Model | Dose (mg/kg) | Administration Route | Key Finding | Reference |
| M4 Receptor Knockout | M4R KO Mice | N/A | N/A | Decreased mean duration of each social contact. | [10][11] |
| VU0467154 (M4 PAM) | Mecp2+/- Mice | 3 | Intraperitoneal | Rescued deficits in social preference. | [9] |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents.
Caption: Novel Object Recognition Workflow.
Protocol:
-
Habituation: Individually habituate mice to the testing arena (e.g., a 40 x 40 x 40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Drug Administration: Administer this compound or vehicle at the appropriate dose and route (e.g., intraperitoneally, 30 minutes before the training phase).
-
Training Phase (Sample Phase): Place the animal in the arena containing two identical objects (A1 and A2) and allow for 5-10 minutes of free exploration.
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase: Place the animal back into the arena, which now contains one familiar object (A) and one novel object (B). Allow for 5 minutes of free exploration.
-
Data Analysis: Record the time the animal spends actively exploring each object (sniffing or touching with the nose). Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Fear Conditioning Test
This paradigm assesses associative fear learning and memory.
Caption: Fear Conditioning Workflow.
Protocol:
-
Drug Administration: Administer this compound or vehicle prior to the conditioning phase.
-
Conditioning:
-
Place the mouse in the conditioning chamber and allow a habituation period (e.g., 2-3 minutes).
-
Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2800 Hz), for a set duration (e.g., 30 seconds).
-
During the final seconds of the CS presentation, deliver an aversive unconditioned stimulus (US), typically a mild footshock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing for a predetermined number of trials (e.g., 2-3 times) with an inter-trial interval.
-
-
Contextual Fear Testing (24 hours later):
-
Place the mouse back into the original conditioning chamber (same context).
-
Record freezing behavior (complete absence of movement except for respiration) for a set period (e.g., 5 minutes). No CS or US is presented.
-
-
Cued Fear Testing (48 hours later):
-
Place the mouse in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a habituation period, present the CS (the tone) for a set duration.
-
Record freezing behavior during the CS presentation.
-
-
Data Analysis: The primary measure is the percentage of time spent freezing in each testing phase. Increased freezing indicates stronger fear memory.
Social Interaction Test (Three-Chamber Test)
This test assesses sociability and preference for social novelty.
Caption: Social Interaction Workflow.
Protocol:
-
Apparatus: A three-chambered box with openings allowing free access between chambers.
-
Habituation: Place the subject mouse in the middle chamber and allow it to explore all three empty chambers for 5-10 minutes.
-
Drug Administration: Administer this compound or vehicle.
-
Sociability Test:
-
Place a novel, unfamiliar mouse ("Stranger 1") inside a small wire cage in one of the side chambers.
-
Place an empty wire cage in the opposite side chamber.
-
Place the subject mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent in each chamber and the time spent sniffing each wire cage.
-
-
Social Novelty Test:
-
Keep "Stranger 1" (now familiar) in its chamber.
-
Place a new, unfamiliar mouse ("Stranger 2") inside the previously empty wire cage.
-
Allow the subject mouse to explore for another 10 minutes.
-
Record the time spent in each chamber and sniffing each mouse.
-
-
Data Analysis:
-
Sociability: Compare the time spent in the chamber with Stranger 1 versus the chamber with the empty cage. A healthy mouse will spend more time with Stranger 1.
-
Social Novelty: Compare the time spent in the chamber with the novel Stranger 2 versus the familiar Stranger 1. A healthy mouse will spend more time with the novel mouse.
-
Vehicle and Administration Considerations
The choice of vehicle for in vivo administration is critical for ensuring the solubility and stability of this compound. Based on information for similar compounds, a common vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents is a solution of 10% Tween 80 in sterile water or saline. It is crucial to determine the optimal solubility and stability of "this compound" in the selected vehicle before commencing in vivo studies.
Conclusion
These application notes provide a comprehensive framework for investigating the behavioral effects of this compound. By employing these standardized protocols, researchers can effectively evaluate the compound's potential to modulate cognitive and social behaviors, contributing to the development of novel therapeutics for neuropsychiatric disorders. It is important to note that the provided quantitative data is based on studies with other selective M4 agonists and PAMs, and dose-response studies should be conducted to determine the optimal dosage for "this compound".
References
- 1. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M4 muscarinic receptor knockout mice display abnormal social behavior and decreased prepulse inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
M4 mAChR Agonist-1 Binding Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M4 muscarinic acetylcholine receptor (mAChR) agonist-1 binding assays.
Troubleshooting Guide
This guide addresses common issues encountered during M4 mAChR agonist-1 binding assays in a question-and-answer format.
Q1: Why is my specific binding signal low?
A low specific binding signal can be attributed to several factors, ranging from reagent quality to suboptimal assay conditions.
-
Problem: Low Receptor Density. The concentration of M4 mAChR in your cell membrane preparation may be insufficient.
-
Solution:
-
Use a cell line with higher M4 mAChR expression. Expression levels can be quantified via saturation binding assays. For instance, inducing human M4 receptor expression in HEK-293 cells for longer durations (e.g., 48 hours) can significantly increase the number of binding sites per cell.[1]
-
Optimize cell culture and membrane preparation protocols to maximize receptor yield and integrity.
-
-
-
Problem: Inactive Receptor. Improper membrane preparation or storage can lead to receptor degradation or denaturation.
-
Solution:
-
Ensure membrane preparations are performed quickly and at low temperatures (4°C).
-
Store membrane aliquots at -80°C and avoid repeated freeze-thaw cycles.
-
-
-
Problem: Suboptimal Radioligand Concentration. The concentration of the radiolabeled agonist may be too low for detectable binding.
-
Solution:
-
For saturation binding experiments, use a range of radioligand concentrations that bracket the expected dissociation constant (Kd).[2]
-
For competition assays, utilize a radioligand concentration at or below its Kd value to ensure sensitive detection of competitor binding.
-
-
-
Problem: Insufficient Incubation Time. The binding reaction may not have reached equilibrium.
-
Solution:
-
Perform a time-course experiment to determine the optimal incubation time for achieving equilibrium.
-
-
Q2: Why is my non-specific binding (NSB) high?
High non-specific binding can mask the specific signal, leading to inaccurate results. Ideally, non-specific binding should be less than 50% of the total binding.[2]
-
Problem: Radioligand Sticking to Assay Components. The radioligand may be binding to the filter plates, tubes, or other components.
-
Solution:
-
Pre-treat filter plates with a blocking agent like 0.3-0.5% polyethyleneimine (PEI).
-
Include a blocking agent such as Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific interactions.[2]
-
-
-
Problem: Hydrophobic Radioligand. Hydrophobic radioligands have a higher tendency to bind non-specifically to lipids and other cellular components.[2]
-
Solution:
-
If possible, consider using a more hydrophilic radioligand.
-
Optimize the washing steps by increasing the volume and number of washes with ice-cold buffer.[2]
-
-
-
Problem: Excessive Radioligand Concentration. Higher concentrations of radioligand can lead to increased non-specific binding.[2]
-
Solution:
-
Use the lowest possible concentration of radioligand that still provides a robust specific signal.
-
-
-
Problem: Inappropriate Unlabeled Ligand for NSB Determination. The unlabeled ligand used to define non-specific binding may not be effectively competing at the specific sites.
Q3: My results are inconsistent between experiments. What could be the cause?
Inconsistent results can stem from variability in reagents, protocols, or sample handling.
-
Problem: Inconsistent Reagent Preparation. Batch-to-batch variability in buffer preparation or ligand dilutions can introduce errors.
-
Solution:
-
Prepare large batches of buffers and reagents, aliquot, and store them appropriately.
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
-
-
Problem: Variable Incubation Conditions. Fluctuations in incubation time and temperature can affect binding.
-
Solution:
-
Use a calibrated incubator or water bath to maintain a constant temperature.
-
Ensure consistent incubation times for all samples.
-
-
-
Problem: Inconsistent Washing Procedure. Variations in the washing steps can lead to differences in the amount of unbound radioligand removed.
-
Solution:
-
Use a cell harvester for rapid and consistent filtration and washing.[2]
-
Maintain a consistent volume and temperature of the wash buffer.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters relevant to M4 mAChR binding assays.
Table 1: Troubleshooting Parameter Adjustments
| Parameter | Issue | Recommended Adjustment | Reference |
| Radioligand Concentration | High NSB | Use at or below Kd | [2] |
| Low Specific Signal | Titrate around the expected Kd | [2] | |
| Membrane Protein | High NSB | Reduce amount (typical range: 100-500 µg) | [2] |
| Incubation Time | High NSB | Optimize; shorter times may reduce NSB | [2] |
| Low Specific Signal | Ensure equilibrium is reached | [2] | |
| Wash Steps | High NSB | Increase volume and/or number of washes | [2] |
| Unlabeled Competitor for NSB | High NSB | Use at 100-1000x Kd of radioligand | [2] |
Table 2: Example Binding Affinities of Ligands at the Human M4 mAChR
| Ligand | Ligand Type | Radioligand Used | Kd / Ki (nM) | Cell System | Reference |
| [3H]-NMS | Antagonist | - | 0.13 - 0.15 | HEK293T | [3] |
| Acetylcholine | Agonist | [3H]-NMS | EC50 = 619 - 714 | HEK293T | [3] |
| Oxotremorine-M | Agonist | [3H]-NMS | EC50 = 270 - 310 | HEK293T | [3] |
| Xanomeline | Agonist | - | pEC50 = 9.82 | HEK-293 | [1] |
| Carbachol | Agonist | - | pEC50 = 8.07 | HEK-293 | [1] |
Experimental Protocols
Detailed Methodology for a Radioligand Competition Binding Assay
This protocol outlines a typical procedure for determining the binding affinity of an unlabeled agonist (Agonist-1) for the M4 mAChR.
-
Reagent Preparation:
-
Binding Buffer: Prepare a buffer suitable for the M4 receptor, for example, 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[3]
-
Radioligand Stock Solution: Prepare a concentrated stock of a suitable M4 radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) in the binding buffer.
-
Unlabeled Agonist-1 Stock Solution: Prepare a high-concentration stock solution of your test agonist.
-
Unlabeled Ligand for NSB: Prepare a high-concentration stock of a suitable ligand to define non-specific binding (e.g., 10 µM Atropine).[3]
-
Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the M4 mAChR.
-
-
Assay Setup:
-
Set up triplicate tubes or wells for each condition:
-
Total Binding: Add binding buffer, a fixed concentration of radioligand (at or below its Kd), and the membrane preparation.
-
Non-Specific Binding (NSB): Add binding buffer, the fixed concentration of radioligand, a saturating concentration of the unlabeled ligand for NSB, and the membrane preparation.
-
Competition: Add binding buffer, the fixed concentration of radioligand, serially diluted concentrations of Agonist-1, and the membrane preparation.
-
-
-
Incubation:
-
Incubate all tubes/wells at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[3]
-
-
Termination and Washing:
-
Rapidly filter the contents of each tube/well through a glass fiber filter (e.g., pre-soaked in PEI) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.
-
Plot the percentage of specific binding against the log concentration of Agonist-1.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Agonist-1 that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
M4 mAChR Signaling Pathway
Caption: Canonical M4 mAChR signaling pathway.
Experimental Workflow for M4 Agonist-1 Binding Assay
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification, expression and functional characterization of M4L, a muscarinic acetylcholine M4 receptor splice variant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing M4 mAChR Agonist-1 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing M4 muscarinic acetylcholine receptor (mAChR) agonist-1 in in vitro studies. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for M4 mAChR agonists?
M4 muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway.[1] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade ultimately modulates ion channel activity and reduces neurotransmitter release.
Q2: What are the common in vitro applications for M4 mAChR agonists?
M4 mAChR agonists are frequently used in vitro to:
-
Characterize the potency and efficacy of novel compounds targeting the M4 receptor.
-
Investigate the role of M4 receptor activation in various signaling pathways.
-
Screen for potential therapeutic agents for neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease, where M4 receptors are a promising target.[3][4]
Q3: Which cell lines are suitable for in vitro studies with M4 mAChR agonists?
Commonly used cell lines for M4 mAChR agonist studies include:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M4 receptor.[5]
-
Human Embryonic Kidney 293 (HEK293) cells, often co-transfected with the M4 receptor and a promiscuous G-protein like Gα15 to couple to calcium signaling pathways.[6]
-
Neuroblastoma cell lines, such as SH-SY5Y and NG108-15, which endogenously express muscarinic receptors.[1][3]
Q4: What is a typical effective concentration range for M4 mAChR agonists in vitro?
The effective concentration of an M4 mAChR agonist can vary significantly depending on the specific compound, the cell line used, and the assay being performed. Generally, EC50 values (the concentration that elicits a half-maximal response) can range from the nanomolar to the micromolar range. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific experimental conditions.[3][7][8]
Experimental Protocols
Determining Agonist Potency (EC50) using a cAMP Assay
This protocol outlines a method to determine the concentration-response curve and EC50 value of an M4 mAChR agonist by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing the human M4 mAChR
-
Cell culture medium (e.g., Ham's F12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
M4 mAChR agonist-1
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Culture: Culture the M4-expressing CHO cells in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding:
-
Wash the cells with PBS and detach them using a cell dissociation solution.
-
Resuspend the cells in the culture medium and determine the cell density.
-
Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Agonist Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer. The concentration range should typically span from 10 nM to 100 µM.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that induces a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
-
Assay:
-
Remove the culture medium from the wells and add 20 µL of stimulation buffer.
-
Add 10 µL of the this compound dilutions to the respective wells.
-
Add 10 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Measuring Calcium Mobilization
For M4 receptors co-expressed with a promiscuous G-protein like Gα15, agonist activation can be measured through intracellular calcium mobilization.
Materials:
-
HEK293 cells co-expressing the human M4 mAChR and Gα15
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
This compound
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the HEK293-M4-Gα15 cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well and incubate overnight.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add 100 µL of assay buffer containing the calcium-sensitive dye to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Agonist Preparation: Prepare serial dilutions of this compound in assay buffer at 5-10 times the final desired concentration.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the agonist dilutions into the wells and continue to measure the fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak response to the agonist | Low or no M4 receptor expression in the cell line. | Confirm receptor expression using qPCR, Western blot, or radioligand binding assays. Consider using a different cell line with confirmed high-level expression. |
| Inactive agonist. | Check the storage conditions and age of the agonist. Test a fresh batch of the compound. | |
| Incorrect agonist concentration range. | Perform a broader dose-response curve, starting from a lower concentration (e.g., 0.1 nM) and going up to a higher concentration (e.g., 100 µM). | |
| Suboptimal assay conditions. | Optimize cell seeding density, incubation times, and the concentration of other reagents like forskolin in cAMP assays. | |
| High background signal | High basal activity of the receptor. | This can sometimes be observed with over-expression of the receptor. Consider using a cell line with a lower, more physiologically relevant expression level. |
| Assay components interfering with the signal. | Run appropriate controls, including vehicle-only and cells without the receptor, to identify the source of the high background. | |
| "Bell-shaped" dose-response curve in cAMP assays | Dual coupling of the M4 receptor to both Gi/o and Gs proteins at different agonist concentrations. | This phenomenon has been observed, especially with high receptor expression levels.[9] Analyze the data accordingly, or consider using a cell line with lower receptor density to favor Gi/o coupling. |
| Cell death or morphological changes | Agonist cytotoxicity at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of your agonist. Work with concentrations well below this threshold. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%).[10] | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell health and confluency. | Ensure cells are healthy and seeded at a consistent confluency for each experiment. | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
Quantitative Data Summary
| Agonist/PAM | Cell Line | Assay | EC50 / pEC50 | Reference |
| Acetylcholine | NG108-15 | Calcium Current Inhibition | 0.11 µM | [3] |
| Oxotremorine-M | NG108-15 | Calcium Current Inhibition | 0.14 µM | [3] |
| Carbachol | NG108-15 | Calcium Current Inhibition | 2 µM | [3] |
| Carbachol | SH-SY5Y | Calcium Mobilization | ~50 µM | [1] |
| VU0467154 (PAM) | Rat M4 expressing cells | Calcium Mobilization | 17.7 nM (pEC50 = 7.75) | [7] |
| VU0152100 (PAM) | Rat M4 expressing cells | Calcium Mobilization | 257 nM (pEC50 = 6.59) | [7] |
| LY2033298 (PAM) | Rat M4 expressing cells | Calcium Mobilization | 646 nM (pEC50 = 6.19) | [7] |
| Oxotremorine M | CHO-K1/Gα15/M4 | Calcium Mobilization | 88.7 nM | [6] |
| Oxotremorine | CHRM4 Nomad Cell Line | cAMP Flux | 4.72 x 10⁻⁸ M | [2] |
Visualizations
Caption: M4 mAChR Signaling Pathway.
References
- 1. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unconventional activation of the muscarinic acetylcholine receptor M4R by diverse ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
M4 mAChR agonist-1 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of M4 mAChR agonist-1, alongside troubleshooting guides and frequently asked questions for its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the product is stable for up to 6 months.[1] It is also recommended to protect the compound from light.[1]
Q2: Can I store the this compound stock solution at -20°C?
Yes, storage at -20°C is possible for a shorter duration. The stock solution is stable for up to 1 month when stored at -20°C.[1] Remember to protect it from light.[1]
Q3: How should I handle the compound upon receiving it?
M1/M4 muscarinic agonist 1 and M1/M2/M4 muscarinic agonist 1 are typically shipped at room temperature in the continental US, though this may vary for other locations.[2][3] Upon receipt, it is crucial to store the product under the recommended conditions as specified in the Certificate of Analysis.
Q4: I observed precipitation in my stock solution after thawing. What should I do?
If precipitation is observed, gently warm the solution and vortex or sonicate until the precipitate redissolves. Ensure the solution is clear before making any dilutions. To avoid repeated freeze-thaw cycles which can affect stability and solubility, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: For how long is the diluted working solution stable?
For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1] The stability of diluted solutions can be significantly lower than that of the concentrated stock solution and can be influenced by the solvent, pH, and exposure to light and air.
Q6: What solvents are recommended for preparing a stock solution?
The product datasheet should provide information on suitable solvents for preparing a clear stock solution. It is important to ensure complete dissolution before further dilution into aqueous buffers or media. For multi-solvent systems, add co-solvents sequentially.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Working solution prepared too far in advance. | 1. Verify storage conditions and duration. Discard any material stored improperly. 2. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. 3. Always prepare working solutions fresh on the day of the experiment.[1] |
| Precipitation in the working solution | 1. Poor solubility of the agonist in the final aqueous buffer. 2. The concentration of the agonist is too high for the chosen solvent system. | 1. Ensure the initial stock solution is clear. Consider the use of a co-solvent if compatible with the experimental setup. 2. Prepare a more dilute working solution. Check the product datasheet for solubility information. |
| Loss of agonist activity | 1. Chemical instability in the experimental buffer (e.g., pH-dependent hydrolysis). 2. Adsorption of the compound to plasticware. | 1. Perform a stability test of the agonist in the experimental buffer over the time course of the experiment. 2. Consider using low-adhesion microplates or glassware. |
Stability and Storage Conditions Summary
| Storage Condition | Duration | Recommendations |
| Stock Solution at -80°C | 6 months | Protect from light.[1] Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution at -20°C | 1 month | Protect from light.[1] |
| In Vivo Working Solution | Same day use | Prepare fresh for each experiment.[1] |
Experimental Protocols
Protocol for Aliquoting this compound
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the compound in an appropriate solvent as recommended by the manufacturer to achieve a desired concentration. Ensure the solution is clear.
-
Dispense the stock solution into smaller, single-use, light-protected vials.
-
Label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).
Protocol for Assessing Short-Term Stability in Experimental Buffer
-
Prepare a working solution of this compound in your experimental buffer at the final desired concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take a sample of the solution.
-
Analyze the concentration and purity of the agonist in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the peak area corresponding to the agonist or the appearance of new peaks would indicate degradation.
Visualizations
M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor (M4 mAChR) is a G protein-coupled receptor.[4] Upon binding by an agonist, the M4 receptor couples to Gi/Go proteins.[5] This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5]
Caption: this compound signaling pathway.
Experimental Workflow for Stability Assessment
This diagram outlines the steps for conducting a stability assessment of this compound in an experimental buffer.
Caption: Workflow for agonist stability testing.
Troubleshooting Logic for Inconsistent Results
This flowchart provides a logical sequence of steps to troubleshoot inconsistent experimental outcomes when using this compound.
Caption: Troubleshooting inconsistent results.
References
avoiding off-target effects of M4 mAChR agonist-1
Technical Support Center: M4 mAChR Agonist-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing this compound. The information is intended for scientists and drug development professionals to help mitigate and understand potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway activated by this compound?
A1: The M4 muscarinic acetylcholine receptor (M4 mAChR) is predominantly coupled to the Gαi/o family of G proteins.[1][2][3] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][2][4] This reduction in cAMP can lead to the inhibition of neuronal activity.[1]
Q2: Can this compound activate other signaling pathways?
A2: Yes, besides the canonical Gαi/o pathway, the M4 mAChR has been shown to couple to other G proteins, which can be a source of apparent "off-target" effects. At high concentrations, agonists can induce Gαs coupling, leading to an increase in cAMP.[4][5] Additionally, the receptor can couple to Gα15, activating phospholipase C and increasing intracellular IP3 levels, as well as augmenting phospholipase A2.[4][5][6]
Q3: What are the most common off-target effects observed with muscarinic agonists?
A3: The most significant off-target effects arise from a lack of selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, M5).[7][8] These subtypes are widely distributed throughout the central nervous system and peripheral tissues.[9] Activation of M2 receptors in the heart or M3 receptors in the gastrointestinal tract and salivary glands can lead to cardiovascular and digestive side effects, respectively.[2][8]
Q4: How can I determine if the observed effect is on-target (M4-mediated) or off-target?
A4: To confirm the observed effect is M4-mediated, a combination of pharmacological and genetic approaches is recommended. This can include using a selective M4 antagonist to block the effect, testing the agonist in cells that do not express the M4 receptor, or using M4 receptor knockout models.[10] Comparing the agonist's potency in functional assays with its binding affinity for the M4 receptor is also crucial.
Q5: What is a positive allosteric modulator (PAM), and how can it be used in my experiments?
A5: A positive allosteric modulator (PAM) is a compound that binds to a different site on the receptor than the primary agonist (the orthosteric site). PAMs typically have no agonist activity on their own but can potentiate the effect of the endogenous agonist (acetylcholine) or an exogenous agonist like this compound.[11] Using a selective M4 PAM, such as VU0152100, can help confirm that the observed effect is mediated through the M4 receptor.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or Biphasic Dose-Response in cAMP Assays
| Symptom | Possible Cause | Suggested Solution |
| A biphasic dose-response curve is observed in a cAMP assay (inhibition at low concentrations, stimulation at high concentrations). | Dual coupling of the M4 receptor to both Gαi/o and Gαs proteins.[4][5][12] | 1. Confirm G-protein coupling: Use pertussis toxin (PTX) to inactivate Gαi/o proteins. If the inhibitory phase is lost and only stimulation is observed, this confirms dual coupling.[12] 2. Lower agonist concentrations: Limit your experiment to the concentration range where only Gαi/o-mediated inhibition is observed. |
| High variability in cAMP measurements between experiments. | Differences in cell density, receptor expression levels, or assay conditions.[1] | 1. Standardize cell culture: Ensure consistent cell passage numbers and seeding densities. 2. Verify receptor expression: Use techniques like ELISA or radioligand binding to quantify receptor expression levels.[13] 3. Optimize assay parameters: Standardize incubation times and temperatures.[12] |
Issue 2: Unexpected Cellular Response (e.g., Calcium Mobilization)
| Symptom | Possible Cause | Suggested Solution |
| An increase in intracellular calcium is observed upon agonist application. | 1. Off-target activation: The agonist may be activating another receptor, such as the M1 or M3 mAChRs, which couple to Gαq and stimulate calcium release.[1] 2. Alternative M4 signaling: The M4 receptor can couple to Gα15, leading to phosphoinositide hydrolysis and calcium mobilization.[4][5] | 1. Selectivity profiling: Test the agonist's activity on cell lines expressing other muscarinic receptor subtypes (M1, M2, M3, M5). 2. Use specific inhibitors: Employ inhibitors of phospholipase C to see if the calcium signal is blocked. 3. Co-transfect with promiscuous G-proteins: Utilize cell lines co-transfected with promiscuous Gα subunits to characterize the signaling pathway.[14][15] |
Quantitative Data Summary
The following table provides typical potency and affinity values for M4 receptor agonists from the literature. Note that values for "this compound" would need to be determined experimentally.
| Parameter | Description | Typical Range for M4 Agonists | Assay Type |
| EC50 (Gαi/o) | Concentration for 50% of maximal inhibition of cAMP. | 1 nM - 1 µM | cAMP Inhibition Assay |
| EC50 (Gαs) | Concentration for 50% of maximal stimulation of cAMP. | >10 µM | cAMP Stimulation Assay |
| EC50 (Gαq/15) | Concentration for 50% of maximal response. | 100 nM - 10 µM | Calcium Mobilization or IP1 Assay |
| Ki | Inhibitory constant, a measure of binding affinity. | 1 nM - 500 nM | Radioligand Binding Assay |
Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay for Gαi/o and Gαs Coupling
This protocol is designed to measure changes in intracellular cAMP levels in response to this compound in a cell line expressing the M4 receptor (e.g., CHO-K1 or HEK293-T cells).[13]
Materials:
-
CHO-K1 or HEK293-T cells stably or transiently expressing the human M4 mAChR.
-
Assay buffer (e.g., Krebs-Henseleit buffer).
-
Forskolin (adenylyl cyclase activator).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA).
-
(Optional) Pertussis toxin (PTX) for Gαi/o inactivation.
Procedure:
-
Cell Preparation: Seed cells in appropriate plates and grow to desired confluency. If using PTX, pre-treat cells for 18-20 hours.[12]
-
Agonist Preparation: Prepare a serial dilution of this compound.
-
Assay:
-
Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Calcium Mobilization Assay for Gαq Coupling
This protocol measures intracellular calcium changes, often indicative of Gαq pathway activation.[15]
Materials:
-
HEK293 cells expressing the M4 mAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).
-
Assay buffer.
-
This compound.
-
A fluorescence plate reader with an injection system (e.g., FLIPR).[16]
Procedure:
-
Cell Preparation: Seed cells in a black-walled, clear-bottom plate.
-
Dye Loading: Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Assay:
-
Place the plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the this compound at various concentrations.
-
Measure the change in fluorescence over time.
-
-
Data Analysis: The peak fluorescence intensity following agonist addition is plotted against the log of the agonist concentration to determine the EC50.
Visualizations
Caption: M4 mAChR canonical and alternative signaling pathways.
Caption: Troubleshooting workflow for unexpected M4 agonist-1 results.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An investigation of whether agonist-selective receptor conformations occur with respect to M2 and M4 muscarinic acetylcholine receptor signalling via Gi/o and Gs proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]
improving the solubility of M4 mAChR agonist-1 for injections
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of M4 mAChR agonist-1 for injections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a selective agonist for the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2] It is a promising therapeutic agent for neurological and psychiatric disorders.[3][4] Like many small molecule drugs targeting CNS receptors, this compound is often a lipophilic compound with poor aqueous solubility, which presents a significant challenge for developing injectable formulations for in vitro and in vivo studies.[5]
Q2: What are the initial steps to dissolve this compound for in vitro experiments?
For initial in vitro testing, this compound can typically be dissolved in an organic solvent to create a concentrated stock solution. A common starting point is dimethyl sulfoxide (DMSO).[6] For a compound identified as "this compound (compound 10a)," solubility in DMSO is reported to be 20 mg/mL, which can be aided by gentle warming, adjusting the pH to 3 with HCl, and heating to 70°C.[6] From this stock, the compound can be diluted into an aqueous buffer or cell culture medium for the final experimental concentration. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
Q3: What are the common strategies to improve the aqueous solubility of a compound like this compound for injectable formulations?
Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs for parenteral administration. These can be broadly categorized as:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.
-
Co-solvents: Using a mixture of water-miscible solvents (co-solvents) can increase the solubility of lipophilic drugs.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.
-
Complexation: Using complexing agents, such as cyclodextrins, can form inclusion complexes with the drug, enhancing its solubility.
The choice of strategy depends on the physicochemical properties of this compound and the requirements of the injection (e.g., route of administration, desired concentration).
Troubleshooting Guide
This guide addresses common issues encountered when preparing injectable solutions of this compound.
Problem 1: The compound does not dissolve in the chosen solvent.
-
Question: I am trying to dissolve this compound powder, but it remains as a suspension. What should I do?
-
Answer:
-
Verify the solvent: Ensure you are using a suitable solvent. For this compound, a good starting point is DMSO.[6]
-
Apply gentle heating and agitation: Use a water bath (50-70°C) and vortexing or sonication to aid dissolution.[6]
-
pH adjustment: If the compound has ionizable groups, a slight acidification of the solvent (e.g., with HCl) might improve solubility.[6]
-
Try alternative solvents: If DMSO is not suitable for your experiment, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested.
-
Problem 2: The compound precipitates upon dilution into an aqueous buffer.
-
Question: My this compound stock solution in DMSO is clear, but a precipitate forms when I add it to my aqueous buffer for my experiment. How can I prevent this?
-
Answer: This is a common issue when the drug is not soluble in the final aqueous solution.
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the agonist in your experiment.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, a higher final concentration of the organic solvent (e.g., up to 1% DMSO) might keep the compound in solution.
-
Use a formulation vehicle: For in vivo studies, consider formulating the agonist in a vehicle containing solubility-enhancing excipients.
-
Problem 3: The prepared solution is not stable and shows precipitation over time.
-
Question: I prepared a solution of this compound, but after a few hours at room temperature, I see crystal formation. How can I improve the stability of my solution?
-
Answer:
-
Refrigerate the solution: Storing the solution at 2-8°C can often slow down precipitation.
-
Use a stabilizing excipient: The addition of certain polymers or surfactants can inhibit crystal growth and improve the physical stability of the solution.
-
Prepare fresh solutions: For short-term experiments, preparing the solution immediately before use is the most reliable way to avoid stability issues.
-
Data Presentation
The following tables provide an overview of common solvents and excipients that can be considered for the formulation of this compound.
Table 1: Common Solvents for Initial Solubility Screening
| Solvent | Polarity | Notes |
| Water | High | Ideal for direct injection, but solubility of this compound is likely low. |
| Ethanol | Medium | A common co-solvent, but can cause pain on injection at high concentrations. |
| Propylene Glycol | Medium | A viscous co-solvent often used in parenteral formulations. |
| DMSO | High | Excellent solubilizing power for many compounds, but toxicity can be a concern.[6] |
| PEG 400 | Medium | A non-toxic, water-miscible polymer used as a co-solvent and solubilizer. |
Table 2: Selected Excipients for Enhancing Aqueous Solubility
| Excipient Class | Example | Mechanism of Action | Typical Concentration Range (%) |
| Surfactants | Polysorbate 80 | Micellar solubilization | 0.1 - 2 |
| Cremophor EL | Micellar solubilization | 1 - 10 | |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes | 5 - 40 |
| Co-solvents | Ethanol | Increases polarity of the solvent mixture | 5 - 20 |
| Propylene Glycol | Increases polarity of the solvent mixture | 10 - 40 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring turbidity (e.g., at 620 nm)
Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to obtain a range of concentrations (e.g., from 10 mM down to 1 µM).
-
In a separate 96-well plate, add PBS (pH 7.4).
-
Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the PBS plate, mixing immediately and thoroughly. The final DMSO concentration should be consistent across all wells (e.g., 1-2%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader.
-
The kinetic solubility is estimated as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the vehicle control.
Protocol 2: Formulation Development for a Simple Injectable Solution
Objective: To develop a simple formulation for this compound for in vivo administration using a co-solvent and a surfactant.
Materials:
-
This compound
-
Ethanol
-
Propylene Glycol
-
Polysorbate 80
-
Water for Injection (WFI)
Method:
-
Vehicle Preparation: Prepare a series of formulation vehicles with varying compositions of co-solvents and surfactants (see Table 2 for examples). A common starting point could be a vehicle containing 10% ethanol, 40% propylene glycol, and 50% WFI. Another vehicle could include 2% Polysorbate 80 in saline.
-
Solubility Testing in Vehicles: Add an excess amount of this compound to a small volume of each test vehicle.
-
Equilibration: Agitate the samples at room temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Selection: Choose the formulation vehicle that provides the desired solubility and is compatible with the intended animal model and route of administration.
Visualizations
References
- 1. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 2. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Muscarinic Acetylcholine M4 Activators as Promising Therapeutic Agents for CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. medchemexpress.com [medchemexpress.com]
M4 mAChR agonist-1 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with M4 mAChR agonist-1. Our aim is to help you navigate potential challenges during your experiments and ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
M4 muscarinic acetylcholine receptors (M4 mAChRs) are G protein-coupled receptors (GPCRs). This compound, upon binding, primarily couples to Gαi/o proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling cascade ultimately results in the inhibition of neuronal activity.[2]
Q2: What are the common challenges associated with the development of M4 mAChR agonists?
A primary challenge in developing M4 receptor agonists is achieving high selectivity. The orthosteric binding site is highly conserved among all muscarinic receptor subtypes (M1-M5).[4][5][6] Lack of selectivity can lead to the activation of other subtypes, such as M2 and M3 receptors, which may cause undesirable peripheral side effects including dry mouth, gastrointestinal issues, and tachycardia.[4][5]
Q3: What are the potential therapeutic applications of M4 mAChR agonists?
M4 mAChR agonists are being investigated for a variety of neurological and psychiatric disorders. Their ability to modulate dopaminergic signaling makes them promising candidates for treating conditions like schizophrenia and Parkinson's disease.[4][7] By modulating acetylcholine release in the cortex and hippocampus, they may also offer cognitive enhancement for neurodegenerative diseases such as Alzheimer's disease.[4]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected agonist activity in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Agonist Degradation | - Prepare fresh stock solutions before each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store solutions at the recommended temperature and protect from light.- Verify the agonist's concentration and purity using HPLC before use. |
| Incorrect Cell Culture Conditions | - Ensure cells are healthy and not overgrown.- Use cells within a consistent and low passage number range.- Confirm the expression of functional M4 receptors in your cell line. |
| Assay Variability | - Optimize cell density and incubation times.- Include appropriate positive and negative controls in every assay.- Ensure thorough mixing of reagents. |
Issue 2: Suspected degradation of this compound during storage or handling.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Store the compound in a desiccated environment.- Use anhydrous solvents for preparing stock solutions.- Avoid exposure to high humidity. |
| Oxidation | - Store under an inert atmosphere (e.g., argon or nitrogen).- Use antioxidants in the storage solution if compatible.- Protect from light by using amber vials or wrapping vials in foil. |
| Photodegradation | - Handle the compound and its solutions under low-light conditions.- Store in light-protecting containers. |
| Repeated Freeze-Thaw Cycles | - Aliquot stock solutions into single-use volumes to avoid repeated temperature changes. |
Experimental Protocols & Methodologies
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a method to determine the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of varying pH (e.g., pH 3, 7, 9)
-
HPLC system with a UV detector
-
C18 HPLC column
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare test solutions by diluting the stock solution in different buffers (pH 3, 7, 9) and solvents to a final concentration of 100 µM.
-
Prepare control samples stored at -80°C.
-
-
Incubation:
-
Incubate the test solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.
-
-
HPLC Analysis:
-
Inject the aliquots into the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from any potential degradants.
-
Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
Protocol 2: cAMP Assay to Determine this compound Activity
This protocol is for a functional assay to measure the inhibitory effect of this compound on cAMP production.
Materials:
-
HEK293 cells stably expressing human M4 mAChR
-
Cell culture medium and supplements
-
Forskolin
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Methodology:
-
Cell Culture:
-
Culture the M4-expressing HEK293 cells to 80-90% confluency.
-
-
Cell Plating:
-
Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.
-
-
Agonist Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of the agonist for 15-30 minutes.
-
-
Stimulation:
-
Stimulate the cells with a known concentration of forskolin (to induce cAMP production) in the continued presence of the agonist for 15-30 minutes.
-
-
Lysis and Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection method of the chosen kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Calculate the EC50 value to determine the potency of this compound.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for assessing agonist stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 5. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 6. The muscarinic M4 acetylcholine receptor exacerbates symptoms of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
unexpected results with M4 mAChR agonist-1 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing M4 mAChR Agonist-1 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the M4 muscarinic acetylcholine receptor. The M4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o protein.[1][2] Upon activation by an agonist like this compound, it triggers intracellular signaling pathways that inhibit adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels.[1][2] This modulation of cAMP levels can, in turn, influence ion channel function and reduce neurotransmitter release, particularly dopamine, in key brain regions.[2][3]
Q2: What are the potential therapeutic applications of activating the M4 receptor?
A2: Activation of the M4 receptor is being investigated for several neurological and psychiatric disorders.[4] Due to its role in modulating dopaminergic and cholinergic systems, it shows promise in treating conditions such as schizophrenia, Alzheimer's disease, and Parkinson's disease.[1][4] For instance, in schizophrenia, M4 activation may help to attenuate the hyperdopaminergic states associated with psychosis.[2] In Alzheimer's disease, it could potentially enhance cholinergic neurotransmission to alleviate cognitive deficits.[1]
Q3: I am observing significant cholinergic side effects (e.g., salivation, gastrointestinal issues). Is this expected with this compound?
A3: While this compound is designed to be selective for the M4 receptor, off-target activation of other muscarinic receptor subtypes (M1, M2, M3) can lead to undesirable cholinergic side effects.[2][4] These can include gastrointestinal disturbances, bradycardia, and excessive salivation.[2] If these effects are severe, it may indicate a lack of sufficient selectivity in the in vivo context. Consider performing a dose-response study to find a therapeutic window where on-target effects are observed without dose-limiting side effects.
Q4: Can this compound be used to study cognitive enhancement?
A4: Yes, M4 receptors, along with M1 receptors, are highly expressed in brain regions implicated in cognitive processes.[5] Preclinical studies using M4-selective compounds have shown that potentiation of M4 signaling can ameliorate cognitive impairments in certain models.[6] Therefore, this compound is a suitable tool for investigating the role of M4 receptor activation in learning and memory.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Weaker-Than-Expected In Vivo Effect
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Stability | Ensure this compound is fully solubilized in the vehicle. Prepare fresh solutions for each experiment and protect them from light and multiple freeze-thaw cycles. |
| Incorrect Dosing or Route of Administration | Verify the dose calculations and the appropriateness of the administration route (e.g., intraperitoneal, subcutaneous, oral gavage) for achieving sufficient brain penetration. |
| Pharmacokinetic Issues | The compound may be rapidly metabolized or cleared. If available, consult pharmacokinetic data for this compound. Consider adjusting the dosing regimen or using a different administration route. |
| Receptor Desensitization | Prolonged or high-dose exposure to an agonist can lead to receptor desensitization and downregulation.[7] Evaluate the time course of the drug's effect to identify the optimal window for observation. |
| Animal Model Variability | The expression levels of M4 receptors and the underlying neurobiology can differ between species and even strains of rodents. Ensure the chosen animal model is appropriate for the research question. |
Issue 2: Unexpected Behavioral Phenotypes Not Aligned with M4 Activation
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step |
| Off-Target Pharmacological Activity | The most likely cause of unexpected behavioral effects is the compound's activity at other receptors.[8] For example, an unexpected increase in locomotor activity could suggest off-target effects on dopamine receptors.[7] |
| Solution: Perform in vitro binding and functional assays to screen this compound against a panel of other relevant GPCRs, ion channels, and transporters.[7] | |
| Metabolite Activity | The in vivo metabolites of this compound may have their own pharmacological activity that contributes to the observed phenotype. |
| Solution: If possible, perform metabolite identification studies and test the activity of major metabolites in relevant in vitro and in vivo assays. | |
| Interaction with Endogenous Tone | The effect of an agonist can depend on the level of the endogenous neurotransmitter (acetylcholine). This is a key difference between direct agonists and positive allosteric modulators (PAMs).[4] |
| Solution: Consider the baseline cholinergic tone in your experimental model and how it might influence the effects of a direct-acting agonist. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Locomotor Activity
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place individual mice in open-field chambers and allow them to habituate for 30-60 minutes.
-
Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after administration, place the animals back into the open-field chambers and record locomotor activity (e.g., total distance traveled, stereotypy counts) for a defined period (e.g., 60-120 minutes) using an automated tracking system.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Protocol 2: In Vitro cAMP Inhibition Assay
-
Cell Culture: Culture cells (e.g., CHO or HEK293) stably expressing the human M4 muscarinic receptor in appropriate media.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., 5 µM forskolin) for 15-30 minutes to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: M4 mAChR canonical Gαi/o signaling pathway.
Caption: A typical workflow for in vivo behavioral experiments.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding of M4 mAChR agonist-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of M4 mAChR agonist-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is minimizing non-specific binding crucial?
A1: this compound is a novel, selective agonist targeting the M4 muscarinic acetylcholine receptor. The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, making it a promising therapeutic target for neurological and psychiatric disorders.[1] Achieving high selectivity is challenging due to the conserved nature of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5). Non-specific binding to other muscarinic subtypes or unrelated proteins can lead to off-target effects, inaccurate experimental data, and potential side effects in therapeutic applications.
Q2: What are the common causes of high non-specific binding in my experiments with this compound?
A2: High non-specific binding can arise from several factors:
-
Physicochemical properties of the agonist: Highly lipophilic compounds tend to exhibit greater non-specific binding to cell membranes and other hydrophobic surfaces.
-
Inappropriate assay conditions: Suboptimal buffer composition, pH, or ionic strength can increase non-specific interactions.
-
High concentration of agonist: Using excessively high concentrations of this compound can saturate non-specific sites.
-
Issues with receptor preparation: Poor quality cell membranes or inadequate washing steps can leave interfering substances that contribute to non-specific binding.
-
Choice of radioligand in competition assays: The properties of the radioligand used can influence the level of non-specific binding observed.
Q3: How can I assess the selectivity of this compound against other muscarinic receptor subtypes?
A3: The selectivity of this compound should be determined by performing radioligand competition binding assays on cells or membranes expressing each of the five human muscarinic receptor subtypes (M1-M5). By determining the inhibitory constant (Ki) of your agonist at each subtype, you can establish its selectivity profile. A higher Ki value at other subtypes relative to M4 indicates greater selectivity for the M4 receptor.
Q4: What is the expected signaling pathway upon activation of the M4 receptor by this compound?
A4: The M4 muscarinic receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs).
Troubleshooting Guide: Minimizing Non-Specific Binding
This guide provides a systematic approach to identifying and resolving common issues related to high non-specific binding of this compound in in vitro assays.
Problem: High Non-Specific Binding in Radioligand Competition Assay
Initial Assessment:
-
Review Your Protocol: Double-check all reagent concentrations, incubation times, and washing steps against a validated protocol.
-
Positive and Negative Controls: Ensure your positive control (a known M4-selective agonist) and negative control (a compound with no affinity for muscarinic receptors) are behaving as expected.
-
Calculate Percent Specific Binding: Determine the percentage of total binding that is specific. Ideally, specific binding should be at least 80-90% of the total binding.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| 1. Suboptimal Assay Buffer | a. Optimize pH and Ionic Strength: Test a range of pH values (typically 7.2-7.6) and salt concentrations. b. Add Bovine Serum Albumin (BSA): Include 0.1-0.5% BSA in your assay buffer to block non-specific binding sites on assay tubes and filters. c. Consider Detergents: For membrane preparations, adding a low concentration of a mild detergent (e.g., 0.01% Tween-20) can sometimes reduce non-specific binding. |
| 2. High Agonist Concentration | a. Titrate this compound: Perform a dose-response curve to determine the optimal concentration range for your assay. b. Use a Concentration at or Below the Kd of the Radioligand: In competition assays, using a radioligand concentration close to its Kd will improve the accuracy of Ki determination. |
| 3. Issues with Receptor Preparation | a. Optimize Protein Concentration: Titrate the amount of cell membrane protein per well to find the optimal balance between a robust signal and low non-specific binding. b. Thoroughly Wash Membranes: Ensure that membrane preparations are adequately washed to remove endogenous ligands and other cellular components that may interfere with the assay. |
| 4. Inadequate Washing Steps | a. Increase Wash Volume and/or Number of Washes: After incubation, increase the volume and/or number of washes with ice-cold wash buffer to more effectively remove unbound agonist. b. Optimize Wash Time: Ensure wash steps are performed rapidly to minimize dissociation of the specifically bound ligand. |
| 5. Hydrophobicity of the Agonist | a. Modify Assay Buffer: As mentioned in point 1, the addition of BSA or a mild detergent can help to mitigate non-specific binding of hydrophobic compounds. b. Consider Alternative Assay Formats: If non-specific binding remains high, consider using a different assay format, such as a functional assay (e.g., cAMP measurement or GTPγS binding), which may be less susceptible to this issue. |
Data Presentation
Table 1: Selectivity Profile of a Representative M4-Preferring Muscarinic Agonist
The following table summarizes the binding affinities (Ki, in nM) of a well-characterized M4-preferring agonist, similar to what would be expected for a successful "this compound", across the five human muscarinic receptor subtypes. Data is compiled from publicly available pharmacological databases and literature.
| Receptor Subtype | Ki (nM) | Selectivity vs. M4 |
| M1 | 350 | 35-fold |
| M2 | 500 | 50-fold |
| M3 | 800 | 80-fold |
| M4 | 10 | 1-fold |
| M5 | 600 | 60-fold |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for M4 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound at the human M4 muscarinic receptor expressed in CHO or HEK293 cells.
Materials:
-
Cell membranes expressing human M4 mAChR
-
[3H]-N-Methylscopolamine ([3H]-NMS) as the radioligand
-
This compound
-
Atropine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare Reagents:
-
Dilute the M4 cell membranes in assay buffer to the desired protein concentration (e.g., 10-20 µ g/well ).
-
Prepare a stock solution of [3H]-NMS in assay buffer at a concentration of 2x its Kd for the M4 receptor.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a high concentration of atropine (e.g., 10 µM) in assay buffer for determining non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]-NMS, and 100 µL of M4 cell membranes.
-
Non-Specific Binding (NSB): Add 50 µL of atropine, 50 µL of [3H]-NMS, and 100 µL of M4 cell membranes.
-
Competition Binding: Add 50 µL of each dilution of this compound, 50 µL of [3H]-NMS, and 100 µL of M4 cell membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each concentration of this compound by subtracting the average CPM of the NSB wells from the CPM of the competition binding wells.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: M4 mAChR Signaling Pathway.
Caption: Workflow for Radioligand Competition Binding Assay.
Caption: Troubleshooting Logic for High Non-Specific Binding.
References
cell viability issues with M4 mAChR agonist-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues during experiments with M4 mAChR agonist-1.
Troubleshooting Guide
Researchers may occasionally observe a decrease in cell viability following treatment with this compound. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Decreased cell viability observed after treatment.
| Potential Cause | Recommended Action |
| High Agonist Concentration | Review the dose-response curve for this compound. High concentrations may lead to off-target effects or receptor overstimulation, potentially triggering apoptotic pathways. We recommend performing a concentration-response experiment to determine the optimal concentration that elicits the desired biological effect without compromising cell viability. |
| Solvent Toxicity | If using a solvent such as DMSO to dissolve this compound, ensure the final solvent concentration in the culture medium is non-toxic to your cells. We recommend a final DMSO concentration of less than 0.1%. Run a vehicle control (media with solvent only) to assess any solvent-induced cytotoxicity. |
| Contamination | Microbial contamination can rapidly lead to cell death.[1][2] Visually inspect cultures for any signs of contamination (e.g., turbidity, color change of the medium). If contamination is suspected, discard the culture and use fresh, sterile reagents. |
| Suboptimal Cell Culture Conditions | Poor cell health prior to the experiment can increase sensitivity to treatment. Ensure that cells are healthy, in the logarithmic growth phase, and plated at the appropriate density. Verify the quality of your culture medium, serum, and supplements. |
| Cell Line Sensitivity | The specific cell line being used may have a unique sensitivity to M4 mAChR activation or the agonist itself. Some cell types may undergo apoptosis or cell cycle arrest in response to specific signaling pathway modulation. |
| Prolonged Incubation Time | Continuous exposure to the agonist may lead to cellular stress. Optimize the treatment duration by performing a time-course experiment to identify the shortest time required to achieve the desired effect. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound?
A1: The optimal concentration is cell-type dependent. We recommend starting with a concentration range of 1 nM to 10 µM to perform a dose-response curve. The EC50 for M4 receptor activation is typically in the nanomolar range.
Q2: What are the known off-target effects of this compound?
A2: While designed for M4 selectivity, high concentrations may lead to activation of other muscarinic receptor subtypes (M1-M3, M5), which could trigger unintended signaling cascades.[3] Non-selective muscarinic agonists can have side effects such as gastrointestinal disturbances and bradycardia.[3]
Q3: Can M4 mAChR activation induce apoptosis?
A3: M4 receptor activation is primarily coupled to Gi/o proteins, leading to inhibition of adenylyl cyclase. While some studies suggest that muscarinic receptor activation can be protective against apoptosis[4], overstimulation or off-target effects could potentially trigger apoptotic pathways in certain cellular contexts.
Q4: What vehicle solvent is recommended for this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent toxicity.
Q5: How should I store this compound?
A5: For long-term storage, we recommend storing the compound as a solid at -20°C. For short-term storage, a stock solution in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables provide hypothetical data for typical experiments involving this compound.
Table 1: Concentration-Dependent Effects of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 0.01 | 98 |
| 0.1 | 95 |
| 1 | 92 |
| 10 | 75 |
| 100 | 50 |
Table 2: Time-Dependent Effects of this compound (10 µM) on Cell Viability
| Incubation Time (hours) | Cell Viability (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 60 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Methodology:
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired incubation time.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To detect and quantify apoptosis.
-
Methodology:
-
Plate cells in a 6-well plate and treat with this compound or vehicle control.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Visualizations
Caption: M4 mAChR Signaling Pathway.
Caption: Troubleshooting Workflow for Cell Viability Issues.
References
- 1. adl.usm.my [adl.usm.my]
- 2. corning.com [corning.com]
- 3. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 4. Muscarinic Receptor Activation Protects Cells from Apoptotic Effects of DNA Damage, Oxidative Stress, and Mitochondrial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to M4 Muscarinic Receptor Agonists: Xanomeline vs. Next-Generation M4 Agonist-1 in Preclinical Models
Introduction: The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a key therapeutic target for schizophrenia, primarily due to its role in modulating striatal dopamine release.[1][2] Activation of M4 receptors is believed to address the positive symptoms of schizophrenia.[2] This guide provides a comparative analysis of xanomeline, a foundational M1/M4-preferring agonist, and "M4 mAChR Agonist-1," a representative model for modern, highly selective M4 positive allosteric modulators (PAMs) or agonists. This comparison highlights the evolution of drug design aimed at maximizing therapeutic efficacy while minimizing the dose-limiting side effects that characterized earlier compounds.[3]
M4 Receptor Signaling Pathway
The M4 receptor primarily couples to Gαi/o proteins.[4][5] Upon activation by an agonist, this G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[5][6]
Caption: Canonical M4 receptor signaling pathway.
Comparative Analysis: Preclinical Data
This section summarizes the key differences between xanomeline and a representative highly selective M4 agonist ("M4 Agonist-1") based on published preclinical data for compounds in these respective classes.
Table 1: Muscarinic Receptor Binding and Functional Potency
Xanomeline exhibits affinity for all five muscarinic receptor subtypes, though it shows functional preference for M1 and M4 receptors.[7][8][9][10] In contrast, modern M4 agonists, particularly positive allosteric modulators (PAMs), are designed for high selectivity, with minimal or no activity at other mAChR subtypes.[11] This improved selectivity is a key differentiator aimed at reducing side effects.
| Parameter | Xanomeline | M4 Agonist-1 (Representative M4 PAM) |
| Binding Affinity (Ki, nM) | ||
| M1 Receptor | High Affinity | No significant affinity |
| M2 Receptor | High Affinity[7] | No significant affinity |
| M3 Receptor | High Affinity | No significant affinity |
| M4 Receptor | High Affinity | High Affinity/Potency |
| M5 Receptor | High Affinity | No significant affinity |
| Functional Activity | M1/M4-preferring partial agonist[8][9][12] | Selective M4 positive allosteric modulator[11] |
| Off-Target Activity | Appreciable affinity for 5-HT₁ and 5-HT₂ receptors[10][13] | Devoid of activity at a wide panel of other GPCRs[11] |
Table 2: Efficacy in Preclinical Models of Psychosis
Both xanomeline and selective M4 agonists demonstrate antipsychotic-like effects in standard preclinical models. They effectively reverse hyperlocomotion induced by psychostimulants like amphetamine and show efficacy in the conditioned avoidance response (CAR) test.[1][14][15][16] The CAR test is a well-validated model for predicting antipsychotic efficacy.[17][18][19]
| Preclinical Model | Xanomeline | M4 Agonist-1 (Representative M4 PAM) |
| Amphetamine-Induced Hyperlocomotion | Dose-dependently reverses hyperlocomotion[20] | Dose-dependently reverses hyperlocomotion[1][11][16] |
| Conditioned Avoidance Response (CAR) | Robustly inhibits avoidance responding[8][19] | Blocks acquisition of conditioned avoidance |
| Mechanism of Action | Antipsychotic effects mediated by M4 and partially by M1 receptors[3] | Antipsychotic effects mediated specifically via M4 receptor potentiation[16] |
Table 3: Preclinical Safety and Tolerability Profile
The primary limitation of xanomeline in clinical development was its dose-limiting cholinergic side effects, such as salivation and gastrointestinal distress, due to its activity at peripheral M2 and M3 receptors.[3] The development of KarXT, a combination of xanomeline and the peripherally-restricted antagonist trospium, was a strategy to mitigate these effects.[21][22] Highly selective M4 agonists are designed to avoid these peripheral targets, thus offering a potentially superior safety profile.[16]
| Adverse Effect Profile | Xanomeline (alone) | M4 Agonist-1 (Representative M4 PAM) |
| Salivation, Lacrimation | Observed at higher doses | Not observed at effective doses[16] |
| Gastrointestinal Distress | Observed (diarrhea, vomiting)[21] | Not observed at effective doses[16] |
| Tremor, Hypothermia | Not typically produced, unlike non-selective agonists[9] | Not observed |
| Catalepsy | Does not induce | Does not induce at effective doses[16] |
Experimental Protocols & Workflows
Detailed and standardized protocols are crucial for the accurate evaluation of novel compounds. Below are representative methodologies for key preclinical assays.
Protocol 1: Amphetamine-Induced Hyperlocomotion (AIH)
This model assesses the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant-induced increase in locomotor activity.
Methodology:
-
Habituation: Rodents (rats or mice) are individually placed in open-field chambers and allowed to acclimate for a period of 30-60 minutes.[16]
-
Pre-treatment: Animals are administered the test compound (e.g., M4 Agonist-1, xanomeline) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[16]
-
Challenge: After a set pre-treatment time (typically 30 minutes), animals are challenged with an injection of d-amphetamine (e.g., 1-2 mg/kg, s.c.).[16][20]
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically by the open-field apparatus for 60-90 minutes post-challenge.
-
Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in amphetamine-induced activity by the test compound, without causing sedation on its own, indicates antipsychotic-like potential.
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion assay.
Protocol 2: Conditioned Avoidance Response (CAR)
The CAR test is used to identify drugs with antipsychotic-like effects by assessing their ability to selectively suppress a learned avoidance response without impairing the ability to escape an unpleasant stimulus.[18][23]
Methodology:
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the footshock.
-
Training (Acquisition): A trial begins with the presentation of the CS for a fixed period (e.g., 10 seconds). If the animal moves to the other compartment during the CS presentation, it is recorded as an "avoidance response," and the trial ends. If the animal fails to move, the US (footshock) is delivered concurrently with the CS until the animal escapes to the other compartment (an "escape response").
-
Drug Testing: Once animals are trained to a stable level of performance (e.g., >80% avoidance), they are treated with the test compound or vehicle before a test session.
-
Analysis: A compound is considered to have an antipsychotic-like profile if it significantly reduces the number of avoidance responses without increasing the number of escape failures (i.e., the animal still escapes the shock but does not react to the predictive cue).[18][23]
Conclusion
The preclinical data clearly distinguish xanomeline from next-generation, highly selective M4 agonists. While both classes show robust efficacy in animal models predictive of antipsychotic effects, the key advantage of compounds represented by "M4 Agonist-1" lies in their receptor selectivity. By specifically targeting the M4 receptor and avoiding significant activation of other muscarinic subtypes, these newer agents demonstrate a markedly improved safety and tolerability profile in preclinical studies, particularly avoiding the cholinergic side effects that limited the development of xanomeline as a monotherapy. This targeted approach represents a significant advancement in the development of novel treatments for schizophrenia.
References
- 1. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 6. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Centrally active allosteric potentiators of the M4 muscarinic acetylcholine receptor reverse amphetamine-induced hyperlocomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 15. Alzheimer's Association International Conference [alz.confex.com]
- 16. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Involvement of a Subpopulation of Neuronal M4 Muscarinic Acetylcholine Receptors in the Antipsychotic-like Effects of the M1/M4 Preferring Muscarinic Receptor Agonist Xanomeline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. After 70 years, a new class of drugs for schizophrenia | Drug Discovery News [drugdiscoverynews.com]
- 22. Karuna begins proof-of-concept study of KarXT for Alzheimer’s disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 23. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Validating M4 Muscarinic Acetylcholine Receptor Agonist Specificity: A Comparative Guide Using Knockout Mice
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a novel compound is a critical step. This guide provides a comparative overview of the validation of M4 muscarinic acetylcholine receptor (mAChR) agonists and positive allosteric modulators (PAMs) using M4 receptor knockout (KO) mice, a gold-standard preclinical model.
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) linked to Gi/Go proteins, is a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1] Agonists and PAMs that selectively activate this receptor are of significant interest. This guide focuses on the experimental validation of two such compounds, LY2033298 and VU0467154, showcasing how the use of M4 KO mice unequivocally demonstrates their specificity.
Comparison of In Vivo Efficacy: Wild-Type vs. M4 Knockout Mice
The cornerstone of validating a compound's specificity for the M4 receptor lies in demonstrating a loss or significant attenuation of its pharmacological effects in mice lacking this receptor. The following tables summarize key in vivo behavioral data for two prominent M4 PAMs, LY2033298 and VU0467154.
Table 1: Effect of LY2033298 on Conditioned Avoidance Response (CAR)
| Genotype | Treatment | Avoidance Responses (% of baseline) | Escape Failures |
| Wild-Type (WT) | Oxotremorine (0.1 mg/kg) | ~45% | 0 |
| Wild-Type (WT) | Oxotremorine (0.1 mg/kg) + LY2033298 (30 mg/kg) | ~10% | Increased |
| M4 KO | Oxotremorine (0.1 mg/kg) | ~65% | 0 |
| M4 KO | Oxotremorine (0.1 mg/kg) + LY2033298 (30 mg/kg) | ~55% (slight reduction) | 0 |
Data summarized from Leach et al., 2010.[2][3]
As the data illustrates, LY2033298 significantly potentiates the effect of the muscarinic agonist oxotremorine in suppressing conditioned avoidance responses in wild-type mice.[2] This effect is markedly diminished in M4 KO mice, providing strong evidence that the action of LY2033298 is mediated primarily through the M4 receptor.[2]
Table 2: Effect of VU0467154 on MK-801-Induced Hyperlocomotion
| Genotype | Treatment | Total Locomotor Activity (arbitrary units) |
| Wild-Type (WT) | Vehicle + MK-801 (0.3 mg/kg) | ~25000 |
| Wild-Type (WT) | VU0467154 (10 mg/kg) + MK-801 (0.3 mg/kg) | ~10000 |
| M4 KO | Vehicle + MK-801 (0.3 mg/kg) | ~28000 |
| M4 KO | VU0467154 (10 mg/kg) + MK-801 (0.3 mg/kg) | ~28000 |
Data summarized from Bubser et al., 2014.[4][5]
VU0467154 robustly reverses the hyperlocomotion induced by the NMDA receptor antagonist MK-801 in wild-type mice.[4][5] In stark contrast, this compound has no effect on MK-801-induced hyperlocomotion in M4 KO mice, confirming that its mechanism of action is dependent on the presence of the M4 receptor.[4][5]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental logic, the following diagrams have been generated.
References
- 1. Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to M4 Muscarinic Acetylcholine Receptor (mAChR) Agonists: Xanomeline vs. Novel Competitors
For Researchers, Scientists, and Drug Development Professionals
The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a promising therapeutic target for neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease. Activation of the M4 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels and modulation of neuronal excitability.[1] This guide provides a comparative analysis of the established M1/M4-preferring agonist, xanomeline, against two novel M4-targeting agonists, ML-007 and NBI-1117568, with a focus on their efficacy, selectivity, and available experimental data.
Quantitative Data Comparison
The following tables summarize the available quantitative data for xanomeline, ML-007, and NBI-1117568, providing a comparative overview of their receptor binding affinity, functional potency, and clinical efficacy.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM) and Functional Potency (EC50, nM)
| Compound | M1 Ki | M2 Ki | M3 Ki | M4 Ki | M5 Ki | M1 EC50 | M4 EC50 | Selectivity Profile |
| Xanomeline | ~296[2] | ~294[2] | High Affinity[3] | High Affinity[3] | High Affinity[3] | Partial Agonist[4] | Partial Agonist[2] | M1/M4-preferring functional selectivity[2][4][5] |
| ML-007 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Potent Agonist[6] | Potent Agonist[6] | M1/M4 selective agonist[7] |
| NBI-1117568 | Data not publicly available | Data not publicly available | Data not publicly available | <20 nM (EC50)[8] | Data not publicly available | >10,000 nM (EC50)[8] | <20 nM (EC50)[8] | Selective M4 orthosteric agonist[9] |
Note: Comprehensive Ki and EC50 values for ML-007 and NBI-1117568 across all muscarinic receptor subtypes are not yet publicly available.
Table 2: Preclinical and Clinical Efficacy
| Compound | Preclinical Models of Psychosis | Clinical Trial Phase | Key Clinical Efficacy Findings |
| Xanomeline (as KarXT) | Effective in amphetamine-induced hyperlocomotion, PCP-induced hyperlocomotion, and conditioned avoidance response models.[10] | Approved for Schizophrenia | Significant reduction in PANSS total score vs. placebo.[11] Improved cognition in patients with baseline cognitive impairment. |
| ML-007 | ~10-fold more potent than xanomeline in preclinical models of psychosis.[6] Efficacy is dependent on both M1 and M4 receptors.[6] Improved spatial memory in a transgenic mouse model of Alzheimer's disease. | Phase 2 Initiated[12] | Favorable safety and tolerability in Phase 1.[13] |
| NBI-1117568 | Data not publicly available | Phase 3 Initiated[14] | Statistically significant reduction in PANSS total score vs. placebo in a Phase 2 trial.[9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: M4 mAChR Signaling Pathway.
Caption: Drug Discovery and Development Workflow.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for M1-M5 muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).
-
Non-specific binding control (e.g., atropine).
-
Test compounds (Xanomeline, ML-007, NBI-1117568).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.[15][16][17]
p-ERK1/p-ERK2 Functional Assay
Objective: To measure the functional potency (EC50) and efficacy of a test compound by quantifying the phosphorylation of ERK1/2, a downstream signaling event of M4 receptor activation.
Materials:
-
Cells stably expressing the M4 receptor (e.g., CHO or HEK293 cells).
-
Test compounds.
-
Serum-free cell culture medium.
-
Lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blot apparatus and reagents or a plate-based detection system (e.g., AlphaScreen SureFire).[18]
Procedure (Western Blotting):
-
Seed cells in culture plates and grow to confluence.
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Treat cells with various concentrations of the test compound for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration in each lysate.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies for p-ERK and total ERK.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal and quantify band intensities.
-
Normalize the p-ERK signal to the total ERK signal and plot the data against the agonist concentration to determine EC50 and maximal response.[19][20]
Amphetamine-Induced Hyperlocomotion in Mice
Objective: To assess the antipsychotic-like potential of a test compound by its ability to reverse amphetamine-induced hyperlocomotion, a preclinical model of psychosis.[21]
Materials:
-
Male adult mice (e.g., C57BL/6).
-
Test compounds.
-
d-amphetamine.
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.[22][23]
Procedure:
-
Acclimate mice to the testing room and open-field chambers.
-
Administer the test compound or vehicle to the mice at a specified time before the amphetamine challenge.
-
Record baseline locomotor activity for a defined period (e.g., 30-60 minutes).
-
Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Immediately place the mice back into the activity chambers and record locomotor activity for an extended period (e.g., 60-90 minutes).
-
Analyze the data by quantifying parameters such as total distance traveled, ambulation time, and stereotypy counts.
-
Compare the locomotor activity of the compound-treated groups to the vehicle-treated group to determine if the compound can attenuate the amphetamine-induced hyperlocomotion.[24][25]
Clinical Trial Protocols
KarXT (Xanomeline-Trospium) Phase 3 Trial (EMERGENT-2)
Objective: To evaluate the efficacy and safety of KarXT in adults with schizophrenia.[11]
Study Design:
-
Randomized, double-blind, placebo-controlled, flexible-dose, 5-week inpatient trial.
-
Participants: Adults (18-65 years) with a diagnosis of schizophrenia experiencing an acute exacerbation of psychosis.
-
Intervention: Flexible-dose KarXT (xanomeline 50-125 mg / trospium 20-30 mg) or placebo, administered twice daily.[26]
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 5.[11]
NBI-1117568 Phase 2 Trial
Objective: To assess the efficacy, safety, tolerability, and pharmacokinetics of NBI-1117568 in adults with schizophrenia.[14]
Study Design:
-
Multicenter, randomized, double-blind, placebo-controlled, multi-arm, multi-stage inpatient dose-finding study.[27][28]
-
Participants: Adults with a primary diagnosis of schizophrenia experiencing an acute exacerbation or relapse of symptoms.
-
Intervention: Multiple doses of NBI-1117568 or placebo.
-
Primary Endpoint: Change from baseline in PANSS total score.
ML-007 Phase 2 Trial (ZEPHYR)
Objective: To evaluate the efficacy, safety, and tolerability of ML-007C-MA (ML-007 co-formulated with a peripherally acting anticholinergic) in adults with schizophrenia.[12]
Study Design:
-
Randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with a primary diagnosis of schizophrenia experiencing an acute exacerbation or relapse of symptoms.
-
Intervention: Once- and twice-daily doses of ML-007C-MA or placebo.
-
Primary Endpoint: Change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline to Week 5.[12]
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Persistent binding and functional antagonism by xanomeline at the muscarinic M5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ML-007 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 10. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 11. Efficacy and safety of the muscarinic receptor agonist KarXT (xanomeline-trospium) in schizophrenia (EMERGENT-2) in the USA: results from a randomised, double-blind, placebo-controlled, flexible-dose phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MapLight Therapeutics Announces Initiation of Phase 2 Trial of Its Novel M1/M4 Muscarinic Agonist ML-007C-MA for the Treatment of Schizophrenia [prnewswire.com]
- 13. maplightrx.com [maplightrx.com]
- 14. Nxera Pharma Notes Positive Phase 2 Data for Partnered Schizophrenia Candidate NBI-1117568 - BioSpace [biospace.com]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. b-neuro.com [b-neuro.com]
- 22. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Nasdaq [nasdaq.com]
Head-to-Head Comparison of M4 Selective Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading M4 selective and M1/M4 dual agonists. The information is supported by available preclinical and clinical experimental data to aid in the evaluation of these compounds for therapeutic development.
The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. Activation of the M4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates dopaminergic neurotransmission in key brain regions, offering a novel mechanistic approach to treating psychosis and cognitive impairment. This guide provides a head-to-head comparison of prominent M4 selective agonists currently in development: KarXT (xanomeline-trospium), NBI-1117568, emraclidine (CVL-231), and ML-007.
Comparative Analysis of M4 Agonists
The following tables summarize the available quantitative data for each compound, providing a comparative overview of their receptor binding affinity, functional potency, and clinical efficacy in treating schizophrenia.
| Compound | Target | In Vitro Pharmacology (Ki, nM) | In Vitro Pharmacology (EC50, nM) |
| Xanomeline | M1/M4 Agonist | M1: 42, M2: 11.75, M4: 39.81[1] | M2: 398 (cAMP), 121 (GTPγS)[1] |
| NBI-1117568 | Selective M4 Agonist | Data not publicly available | Data not publicly available |
| Emraclidine (CVL-231) | Selective M4 Positive Allosteric Modulator | Data not publicly available | Data not publicly available |
| ML-007 | M1/M4 Agonist | Data not publicly available | Stronger intrinsic agonist activity at M1 and M4 receptors compared to xanomeline.[2] |
Note: A comprehensive head-to-head comparison of in vitro pharmacology is limited by the availability of public data for all compounds across all muscarinic receptor subtypes.
| Compound | Clinical Trial Phase (Schizophrenia) | Change in PANSS Total Score vs. Placebo (Study) | Key Adverse Events |
| KarXT (Xanomeline-Trospium) | Phase 3 | -9.6 points (EMERGENT-2)[3], -8.4 points (EMERGENT-3) | Nausea, vomiting, diarrhea, sweating, hypersalivation (mitigated by trospium)[3][4] |
| NBI-1117568 | Phase 2 | -7.5 points | Somnolence, dizziness, headache[5][6] |
| Emraclidine (CVL-231) | Phase 2 (Discontinued) | Not statistically significant | Generally well-tolerated in Phase 1b, with headache being the most common.[7][8][9] |
| ML-007 | Phase 1 | Data not yet available | Well-tolerated in Phase 1 trials.[10][11] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the M4 receptor signaling pathway and the workflows of key experimental assays.
References
- 1. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. news.abbvie.com [news.abbvie.com]
- 9. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 10. maplightrx.com [maplightrx.com]
- 11. MapLight Therapeutics Reports Phase 1 Trial Results for M1/M4 Muscarinic Agonist for Schizophrenia and Alzheimer's Psychosis [synapse.patsnap.com]
Comparative Analysis of Xanomeline's Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of Xanomeline, an M1/M4 preferring muscarinic acetylcholine receptor (mAChR) agonist, with a panel of other G-protein coupled receptors (GPCRs). Xanomeline, a key component of KarXT, is under clinical investigation for the treatment of schizophrenia and Alzheimer's disease.[1][2] Understanding its selectivity is crucial for elucidating its mechanism of action and predicting potential off-target effects. This document summarizes quantitative binding and functional data, details relevant experimental methodologies, and illustrates key signaling pathways.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50/Emax or % activation) of Xanomeline and its active metabolite, N-desmethylxanomeline, at various GPCRs. Data is primarily sourced from a comprehensive polypharmacological screen.[3][4]
Table 1: Binding Affinity (Ki, nM) of Xanomeline and N-desmethylxanomeline at Muscarinic and Other GPCRs [3][4]
| Receptor Subtype | Xanomeline Ki (nM) | N-desmethylxanomeline Ki (nM) |
| Muscarinic Receptors | ||
| M1 | 50 | 93 |
| M2 | 158 | 219 |
| M3 | Not Determined | Not Determined |
| M4 | Not Determined | Not Determined |
| M5 | Not Determined | Not Determined |
| Serotonin Receptors | ||
| 5-HT1A | High Affinity | Potent Interaction |
| 5-HT1D | Not Determined | 38 |
| 5-HT2A | High Affinity | Potent Interaction |
| 5-HT2B | 40 | 6.2 |
| 5-HT7 | Potent Interaction | 40 |
| Dopamine Receptors | ||
| D3 | Appreciable Affinity | Potent Interaction |
| Adrenergic Receptors | ||
| α1 | 29 | 6.6 |
| Sigma Receptors | ||
| σ1 | Not Determined | 6.6 |
Note: "Not Determined" indicates that specific Ki values were not provided in the primary source for this table. "High Affinity," "Appreciable Affinity," and "Potent Interaction" are qualitative descriptions from the source when specific values were not tabulated.
Table 2: Functional Activity of Xanomeline and N-desmethylxanomeline at Various GPCRs [3][4]
| Receptor | Assay Type | Xanomeline Activity | N-desmethylxanomeline Activity |
| Muscarinic Receptors | PRESTO-Tango | Agonist | Agonist (greater potency at M4) |
| Serotonin Receptors | PRESTO-Tango | Agonist/Antagonist actions | Agonist/Antagonist actions |
| Histamine Receptors | PRESTO-Tango | Potential Activity | Potential Activity |
| Other GPCRs | PRESTO-Tango | Potential Activity | Potential Activity |
Note: The PRESTO-Tango assay measures β-arrestin recruitment. "Potential Activity" was noted for receptors showing a greater than 2-fold change over basal in the initial screen.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the cross-reactivity and functional profile of a compound like Xanomeline at various GPCRs.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.
a. Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target receptor (e.g., [³H]N-methylscopolamine for muscarinic receptors)
-
Test compound (Xanomeline) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
b. Procedure:
-
Prepare serial dilutions of Xanomeline.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of Xanomeline.
-
For determining non-specific binding, a high concentration of a known, non-labeled antagonist is added to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
PRESTO-Tango Functional Assay (β-arrestin recruitment)
This assay measures the recruitment of β-arrestin to a GPCR upon agonist stimulation, which is a hallmark of receptor activation for many GPCRs.
a. Materials:
-
HTLA cells (HEK293T cells stably expressing a β-arrestin2-TEV protease fusion and a tTA-dependent luciferase reporter)
-
GPCR-Tango constructs (plasmids encoding the target GPCR fused to a V2 vasopressin receptor C-terminal tail, a TEV protease cleavage site, and a tTA transcription factor)
-
Transfection reagent
-
Test compound (Xanomeline) at various concentrations
-
Luciferase substrate (e.g., luciferin)
-
Luminometer
b. Procedure:
-
Seed HTLA cells in 384-well plates.
-
Transfect the cells with the desired GPCR-Tango construct.
-
After an appropriate incubation period for receptor expression (e.g., 24 hours), add Xanomeline at various concentrations to the wells.
-
Incubate for a further period (e.g., 12-16 hours) to allow for β-arrestin recruitment, TEV protease cleavage, and subsequent luciferase expression.
-
Add the luciferase substrate to the wells.
-
Measure the luminescence in each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax of the test compound.
Calcium Mobilization Assay
This assay is used to assess the activation of Gq-coupled GPCRs, which leads to an increase in intracellular calcium levels.
a. Materials:
-
Cells expressing the Gq-coupled GPCR of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (Xanomeline) at various concentrations
-
Fluorescence plate reader with an injection system
b. Procedure:
-
Plate the cells in a 96- or 384-well black, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye and incubate to allow for de-esterification.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Inject Xanomeline at various concentrations into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity reflects the increase in intracellular calcium. The peak fluorescence response is plotted against the compound concentration to determine the EC50.
Signaling Pathways and Experimental Workflow Diagrams
Signaling Pathways of Muscarinic Receptor Subtypes
The five muscarinic acetylcholine receptor subtypes (M1-M5) couple to different G-protein families and initiate distinct downstream signaling cascades.
Caption: M1, M3, and M5 mAChR Gq/11 Signaling Pathway.
Caption: M2 and M4 mAChR Gi/o Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound at a panel of GPCRs.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
literature review comparing M4 agonists for schizophrenia research
A deep dive into the pharmacology, preclinical, and clinical data of leading M4 receptor agonists in development for schizophrenia, offering a comparative analysis for researchers and drug development professionals.
The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for the treatment of schizophrenia. Unlike traditional antipsychotics that primarily act on dopamine receptors, M4 receptor agonists offer a novel mechanism of action with the potential for improved efficacy, particularly for the cognitive and negative symptoms of the disease, and a more favorable side-effect profile. This guide provides a comparative overview of three leading M4-targeting compounds in clinical development: KarXT (xanomeline-trospium), emraclidine, and NBI-1117568.
Overview of M4 Receptor Agonists
| Compound | Mechanism of Action | Developer | Stage of Development |
| KarXT (xanomeline-trospium) | M1/M4 preferring orthosteric agonist (xanomeline) combined with a peripherally restricted muscarinic antagonist (trospium) | Karuna Therapeutics (acquired by Bristol Myers Squibb) | Phase 3 |
| Emraclidine (CVL-231) | M4 selective positive allosteric modulator (PAM) | Cerevel Therapeutics (acquired by AbbVie) | Phase 2 |
| NBI-1117568 | M4 selective orthosteric agonist | Neurocrine Biosciences | Phase 3[1] |
In Vitro Pharmacology: A Head-to-Head Comparison
The in vitro pharmacological profiles of these compounds reveal key differences in their affinity, potency, and selectivity for the M4 receptor and other muscarinic subtypes.
| Receptor | Xanomeline (Ki, nM)[2][3] | Emraclidine (EC50 potentiation of ACh) | NBI-1117568 (Selectivity) |
| M1 | 82 | - | Highly selective for M4 |
| M2 | 11.75 - 296 | - | " |
| M3 | - | - | " |
| M4 | - | Potentiates ACh EC50 | " |
| M5 | - | - | " |
Note: Specific Ki and EC50 values for emraclidine and NBI-1117568 across all muscarinic subtypes are not consistently available in the public domain. Emraclidine, as a PAM, enhances the potency of the endogenous ligand, acetylcholine.
Xanomeline, the active component of KarXT, is an orthosteric agonist with a preference for M1 and M4 receptors.[4] While it binds with high affinity to all five muscarinic subtypes, its functional activity is more pronounced at M1 and M4.[3] Emraclidine is a positive allosteric modulator (PAM) that selectively enhances the response of the M4 receptor to acetylcholine.[5][6] This mechanism is intended to provide a more targeted effect with a potentially better side-effect profile compared to orthosteric agonists.[7] NBI-1117568 is described as a highly selective M4 orthosteric agonist, suggesting it directly activates the M4 receptor with minimal activity at other muscarinic subtypes.[8][9]
Preclinical Efficacy in Animal Models of Schizophrenia
Preclinical studies in various animal models of schizophrenia have provided the foundational evidence for the antipsychotic potential of these M4 agonists.
| Compound | Animal Model | Key Findings |
| Xanomeline | Amphetamine-induced hyperlocomotion, PCP-induced hyperlocomotion, Conditioned avoidance response[10] | Showed robust antipsychotic-like activity.[10] Efficacy is dependent on both M1 and M4 receptors.[10] |
| Emraclidine | Not explicitly detailed in search results | Preclinical studies have shown efficacy in antipsychotic-like effects and potential for improving negative and cognitive symptoms.[11] |
| NBI-1117568 | Not explicitly detailed in search results | Described as having a differentiated profile as a selective M4 agonist with potential for a different side effect profile.[9] |
Clinical Trial Data: Efficacy in Patients with Schizophrenia
Clinical trials in patients with schizophrenia have demonstrated the potential of these M4 agonists to reduce psychotic symptoms, as measured by the Positive and Negative Syndrome Scale (PANSS).
| Compound | Trial Phase | Change in PANSS Total Score (vs. Placebo) | Key Adverse Events |
| KarXT | Phase 3 (EMERGENT-2) | -9.6 points | Cholinergic (e.g., nausea, vomiting, dyspepsia) |
| Emraclidine | Phase 2 (EMPOWER) | Did not meet primary endpoint | Headache, dry mouth, dyspepsia[12] |
| NBI-1117568 | Phase 2 | -7.5 points (at 20mg dose) | Somnolence, dizziness, headache |
KarXT has shown statistically significant and clinically meaningful reductions in PANSS total scores in its Phase 3 trials. The co-formulation with trospium, a peripherally acting muscarinic antagonist, is designed to mitigate the cholinergic side effects of xanomeline.
The Phase 2 EMPOWER trials for emraclidine did not meet their primary endpoint of a statistically significant reduction in PANSS total score compared to placebo.[12]
NBI-1117568 demonstrated a statistically significant reduction in PANSS total score at the 20mg dose in its Phase 2 trial, with a generally well-tolerated safety profile. Neurocrine Biosciences has since initiated a Phase 3 program for this compound.[1]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these compounds, it is essential to visualize the M4 receptor signaling pathway and a typical preclinical experimental workflow.
Caption: M4 muscarinic receptor signaling pathway.
Caption: Preclinical workflow for M4 agonist evaluation.
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the accurate assessment and comparison of M4 agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS).
-
Test compound (unlabeled M4 agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data is analyzed to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.[13]
GTPγS Binding Assay (for determining EC50 and Emax)
This functional assay measures the activation of G proteins coupled to the M4 receptor upon agonist binding.
Materials:
-
Cell membranes expressing the human M4 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound (M4 agonist).
-
GDP.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
96-well filter plates or SPA beads.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, pre-incubate the cell membranes with the test compound and GDP.[14]
-
Initiate the reaction by adding [³⁵S]GTPγS.[14]
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration or by adding a stop solution if using SPA beads.
-
Quantify the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.
-
Data is analyzed to generate a dose-response curve and determine the EC50 and Emax values for the test compound.[15]
Calcium Mobilization Assay
This assay is typically used for Gq-coupled receptors (M1, M3, M5), but can be adapted for Gi-coupled receptors like M4 by co-expressing a chimeric G protein or by measuring the inhibition of forskolin-stimulated cAMP accumulation, which then influences calcium levels. A more direct approach for M4 is to measure the inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the human M4 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (M4 agonist).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader.
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the wells and immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
The peak fluorescence intensity is used to generate a dose-response curve and determine the EC50 value.[16]
Conclusion
The development of M4 receptor agonists represents a significant advancement in the search for novel treatments for schizophrenia. KarXT, with its dual M1/M4 agonism, has demonstrated robust efficacy in late-stage clinical trials. Emraclidine, a selective M4 PAM, offers a more targeted approach, although its clinical efficacy is yet to be definitively established. NBI-1117568, a selective M4 orthosteric agonist, has shown promise in its Phase 2 trial and is advancing to Phase 3. The distinct pharmacological profiles of these compounds will likely translate into differences in their clinical efficacy and tolerability, offering the potential for more personalized treatment approaches for individuals with schizophrenia in the future. Further research and head-to-head clinical trials will be crucial to fully elucidate the comparative benefits of these novel therapeutic agents.
References
- 1. Neurocrine Biosciences Launches Phase 3 Trials for NBI-1117568 in Schizophrenia Treatment [synapse.patsnap.com]
- 2. xanomeline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 7. Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 9. Neurocrine Biosciences Initiates Phase 2 Clinical Study Evaluating NBI-1117568 in Adults with Schizophrenia - BioSpace [biospace.com]
- 10. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia [prnewswire.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Safety Operating Guide
Proper Disposal Procedures for M4 mAChR Agonist-1
The following provides essential safety and logistical information for the proper disposal of M4 mAChR agonist-1, a compound typically used in laboratory research by scientists and drug development professionals. As a specific Safety Data Sheet (SDS) for a compound with the exact name "this compound" is not publicly available, this guidance is based on the known hazards of similar research compounds and specifically references the properties of Xanomeline, a well-documented M1/M4 muscarinic agonist.
Disclaimer: This information serves as a general guide. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact M4 mAChR agonist they are using and adhere to all institutional and local regulations for hazardous waste disposal.
Hazard Identification and Classification
Based on available data for the representative compound Xanomeline, this compound should be handled as a potentially hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications can vary between suppliers.[1][2][3][4] The potential hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, use a suitable respirator in a well-ventilated area or fume hood.
Step-by-Step Disposal Protocol
Step 1: Initial Preparation and Waste Collection
-
Consult Institutional Guidelines: Before beginning any disposal procedure, review your institution's specific policies for chemical waste management and contact your Environmental Health and Safety (EHS) office for guidance.
-
Unused/Expired Compound: Keep the unused or expired this compound in its original, labeled container. Ensure the container is securely sealed.
-
Contaminated Materials: All materials that have come into contact with the agonist, such as pipette tips, gloves, bench paper, and empty vials, must be considered contaminated waste.
-
Solid waste (gloves, pipette tips, etc.) should be collected in a designated, durable, and leak-proof hazardous waste container lined with a plastic bag.
-
Liquid waste (e.g., solutions containing the agonist) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.
-
Step 2: Waste Segregation and Labeling
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. Store it separately from strong acids, bases, and oxidizing agents.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (and any specific identifiers from the supplier)
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first piece of waste was added to the container)
-
The Principal Investigator's name and lab location.
-
Step 3: Storage and Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general traffic.
-
Arrange for Pickup: Once the waste container is full, or if it has been in storage for a period defined by your institution (often not to exceed one year), contact your EHS office to schedule a waste pickup. Follow their specific procedures for requesting a pickup.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before attempting to clean the spill, put on the appropriate PPE as described above.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material to avoid creating dust. Place it in a labeled hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (such as vermiculite or sand). Once absorbed, scoop the material into a labeled hazardous waste container.
-
-
Clean the Area: Decontaminate the spill area with an appropriate solvent (e.g., ethanol or a suitable laboratory detergent), and wipe it clean. All cleaning materials must also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, following your institution's reporting requirements.
Disposal Workflow Diagram
References
Safeguarding Research: A Comprehensive Guide to Handling M4 mAChR Agonist-1
For researchers, scientists, and drug development professionals, ensuring safety and precision in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling M4 mAChR agonist-1, a potent compound requiring meticulous operational and disposal protocols. By adhering to these procedural, step-by-step instructions, laboratories can mitigate risks, ensure regulatory compliance, and foster a culture of safety, ultimately building deep trust in their scientific practices.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potent nature of this compound and similar muscarinic agonists, a comprehensive approach to personal protection and engineering controls is mandatory to prevent accidental exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] The following table summarizes the required PPE and essential engineering controls.
| Control Type | Item | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | Certified and functioning properly. | To prevent inhalation of aerosolized particles or dust.[1] |
| Ventilated Balance Enclosure | For weighing potent powders. | Minimizes dispersal of powder during handling. | |
| Personal Protective Equipment (PPE) | Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the compound as a powder to prevent inhalation.[1][2][3] |
| Eye Protection | Chemical safety goggles with side shields. | Protects eyes from splashes or airborne particles.[1][3][4] | |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin absorption. Double-gloving is recommended.[1][4] | |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the recommended workflow from preparation to immediate post-handling cleanup.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
If handling the compound as a solid, accurately weigh the required amount in a ventilated balance enclosure.
-
Carefully transfer the weighed compound to a suitable container within the fume hood.
-
If preparing a solution, add the solvent slowly to the solid to avoid splashing.
-
Conduct all experimental manipulations with the compound within the fume hood.
-
-
Immediate Cleanup:
-
Following the completion of the experiment, decontaminate all work surfaces.
-
Dispose of all contaminated consumables in the designated hazardous waste stream.
-
Doff PPE in the correct order to prevent cross-contamination.
-
Disposal and Decontamination Plan
Proper disposal and decontamination are critical to prevent environmental contamination and accidental exposure. The following table outlines the procedures for waste disposal and decontamination.
| Procedure | Method | Key Steps & Considerations |
| Waste Disposal | Incineration | Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, vials) in a clearly labeled, sealed hazardous waste container. Liquid Waste: Neutralize acidic or basic solutions if possible and collect in a labeled, sealed hazardous waste container. Consult with your institution's environmental health and safety (EHS) office for specific neutralization protocols.[5] |
| Decontamination | Chemical Inactivation | Work Surfaces: Wipe down all potentially contaminated surfaces with a suitable decontamination solution. A common practice for potent compounds involves a multi-step cleaning process.[5] Spills: In case of a spill, immediately alert personnel and follow your institution's spill response protocol. For small spills of powder, carefully cover with a damp absorbent material to avoid raising dust, then decontaminate the area. |
M4 Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathway
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway.
Upon activation by an agonist, the M4 receptor's associated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which typically results in neuronal hyperpolarization and reduced excitability.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
